2-chloro-L-alanine
Description
BenchChem offers high-quality 2-chloro-L-alanine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-chloro-L-alanine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C3H6ClNO2 |
|---|---|
Molecular Weight |
123.54 g/mol |
IUPAC Name |
(2R)-2-amino-2-chloropropanoic acid |
InChI |
InChI=1S/C3H6ClNO2/c1-3(4,5)2(6)7/h5H2,1H3,(H,6,7)/t3-/m0/s1 |
InChI Key |
YIQPUJZXAGQSKG-VKHMYHEASA-N |
Isomeric SMILES |
C[C@@](C(=O)O)(N)Cl |
Canonical SMILES |
CC(C(=O)O)(N)Cl |
Origin of Product |
United States |
Foundational & Exploratory
Introduction: The Unique Profile of a Constrained Amino Acid
An In-depth Technical Guide to the Chemical Structure and Stereochemistry of 2-Chloro-L-alanine
Abstract: This technical guide provides a comprehensive analysis of 2-chloro-L-alanine, a non-canonical α-amino acid of significant interest to researchers in medicinal chemistry and drug development. This document moves beyond a simple recitation of properties to offer an in-depth exploration of the molecule's unique stereochemistry, plausible synthetic pathways, and predicted reactivity. We will resolve the critical distinction between its traditional "L" designation and its absolute "(R)" configuration under Cahn-Ingold-Prelog nomenclature, a frequent point of confusion. Furthermore, this guide presents detailed, theory-based predictions for its spectroscopic signature and outlines a robust experimental protocol for its synthesis, providing a foundational resource for scientists working with sterically constrained and reactive amino acid analogs.
2-Chloro-L-alanine, systematically known as (R)-2-amino-2-chloropropanoic acid, is a synthetic derivative of the proteinogenic amino acid L-alanine. Its structure is distinguished by the substitution of the α-hydrogen with a chlorine atom, creating a chiral quaternary α-carbon. This modification imparts significant and unique properties not found in its parent molecule or its more common isomer, 3-chloro-L-alanine (β-chloro-L-alanine).
The presence of the bulky and electronegative chlorine atom directly at the stereocenter introduces substantial steric hindrance, leading to a conformationally constrained structure. Such "constrained analogs" are invaluable tools in peptide science, as they can lock a peptide backbone into a specific conformation, which is crucial for enhancing binding affinity to biological targets, improving metabolic stability, and modulating bioavailability.[1][2] The geminal chloro-amino arrangement also presents a unique reactive center, making 2-chloro-L-alanine a versatile building block for the synthesis of other novel α,α-disubstituted amino acids.[3]
This guide serves as a technical deep-dive for researchers, providing the foundational chemical knowledge required to synthesize, characterize, and strategically deploy this intriguing molecule in advanced research applications.
Molecular Structure and Physicochemical Properties
Chemical Identity
A clear definition of 2-chloro-L-alanine is essential to distinguish it from its isomers. The pertinent identification data are summarized below.
| Identifier | Value | Source |
| Systematic Name | (R)-2-amino-2-chloropropanoic acid | PubChem |
| Common Name | 2-Chloro-L-alanine, α-Chloro-L-alanine | --- |
| CAS Number | Not explicitly assigned; requires differentiation from isomers | --- |
| Molecular Formula | C₃H₆ClNO₂ | PubChem |
| Molecular Weight | 123.54 g/mol | PubChem |
| Canonical SMILES | C(N)Cl | PubChem |
| InChI Key | YIQPUJZXAGQSKG-VKHMYHEASA-N | PubChem |
Predicted Physicochemical and Spectroscopic Data
Due to the scarcity of specific experimental data for 2-chloro-L-alanine in the literature, the following properties are predicted based on established chemical principles and analysis of analogous structures.
| Property | Predicted Value / Characteristics | Rationale |
| Appearance | White crystalline solid | Typical for amino acids. |
| Solubility | Soluble in water; soluble in polar organic solvents. | The zwitterionic nature promotes water solubility. |
| Stability | Moderate. Susceptible to hydrolysis or elimination under strong basic or thermal conditions. | The geminal chloro-amino moiety can be labile.[4] |
| ¹H-NMR (in D₂O) | Singlet, ~1.8-2.0 ppm (3H, -CH₃); Amine protons exchange with D₂O. | The quaternary α-carbon means no α-proton signal. The methyl group signal is expected to be slightly downfield from L-alanine's (~1.5 ppm) due to the influence of the adjacent chlorine. |
| ¹³C-NMR (in D₂O) | ~175-180 ppm (C=O); ~70-75 ppm (α-Carbon); ~25-30 ppm (-CH₃) | The α-carbon signal is significantly downfield from L-alanine's (~50 ppm) due to the strong deshielding effects of both the attached chlorine and nitrogen atoms.[5] The carbonyl and methyl carbons will be less affected but may show minor shifts. |
| Mass Spectrometry | [M+H]⁺ = 124.0163; exhibits characteristic ³⁵Cl/³⁷Cl isotope pattern (3:1 ratio). | Calculated for C₃H₇ClNO₂⁺. The isotope pattern is a definitive feature for chlorinated compounds. |
The Crux of Stereochemistry: Why "L" is "(R)"
A critical aspect of 2-chloro-L-alanine is its absolute configuration. While it is derived from L-alanine, which has an (S) configuration, the introduction of chlorine at the α-position changes the priority of the substituents, resulting in an (R) designation. This is a classic example of how Cahn-Ingold-Prelog (CIP) nomenclature is determined by atomic number, not by synthetic origin.
Cahn-Ingold-Prelog (CIP) Priority Assignment
The CIP rules are used to assign an absolute configuration (R or S) to a chiral center by ranking the attached groups.[6]
-
Identify the substituents: The four groups attached to the α-carbon of 2-chloro-L-alanine are: -Cl, -NH₂, -COOH, and -CH₃.
-
Assign priorities based on atomic number:
-
Priority 1: -Cl (Atomic number of Cl = 17)
-
Priority 2: -NH₂ (Atomic number of N = 7)
-
Priority 3: -COOH (The carbon is attached to two oxygens; atomic number of C = 6, O = 8)
-
Priority 4: -CH₃ (The carbon is attached to three hydrogens; atomic number of C = 6, H = 1)
-
-
Determine Configuration: To assign the configuration, the molecule is oriented so the lowest priority group (-CH₃, #4) points away from the viewer. The path from priority 1 → 2 → 3 is then traced. For 2-chloro-L-alanine, this path is clockwise, leading to the (R) designation.
The diagram below illustrates this assignment, contrasting it with the (S) configuration of the parent L-alanine.
Proposed Synthesis and Stereochemical Control
Synthetic Pathway Rationale
The key challenge is the stereoselective introduction of a chlorine atom at the α-position without racemization. This can be achieved by converting the N-protected alanine ester into its enolate, which is then trapped by an electrophilic chlorine source.
The proposed workflow is as follows:
-
N-Protection: The amino group of L-alanine is protected to prevent side reactions and facilitate enolate formation. The tert-butoxycarbonyl (Boc) group is ideal as it is stable to the basic conditions of enolization but can be removed under mild acidic conditions.[7]
-
Carboxyl Protection: The carboxylic acid is converted to an ester (e.g., methyl or ethyl ester) to increase solubility in organic solvents and prevent it from interfering with the base-mediated enolization.
-
α-Chlorination: The doubly protected L-alanine is treated with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperature to generate the corresponding enolate. This enolate is then quenched with an electrophilic chlorinating agent, such as N-chlorosuccinimide (NCS), to install the α-chloro substituent.[8]
-
Deprotection: The Boc and ester groups are removed via acid hydrolysis to yield the final product, 2-chloro-L-alanine hydrochloride.
Representative Experimental Protocol: α-Chlorination
This protocol is a representative method adapted from procedures for the α-chlorination of activated carboxylic acid derivatives.[8]
Step 3: α-Chlorination of Boc-L-Alanine Methyl Ester
-
Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a rubber septum is charged with anhydrous tetrahydrofuran (THF, 10 mL/mmol of substrate).
-
Enolate Formation: The flask is cooled to -78 °C in a dry ice/acetone bath. Lithium diisopropylamide (LDA, 1.1 equivalents) as a solution in THF is added dropwise via syringe. The solution is stirred for 15 minutes. A solution of Boc-L-alanine methyl ester (1.0 equivalent) in anhydrous THF is then added dropwise over 30 minutes, ensuring the internal temperature does not exceed -70 °C. The reaction mixture is stirred for an additional 1 hour at -78 °C to ensure complete enolate formation.
-
Causality Insight: The use of a strong, hindered base like LDA at cryogenic temperatures is critical. It ensures rapid and complete deprotonation at the α-carbon while minimizing side reactions like self-condensation or ester hydrolysis. The low temperature "freezes" the chiral conformation of the enolate, preventing racemization.
-
-
Electrophilic Quench: A solution of N-chlorosuccinimide (NCS, 1.2 equivalents), pre-dried under vacuum, in anhydrous THF is added dropwise to the enolate solution at -78 °C. The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed (typically 1-2 hours).
-
Self-Validation: The reaction progress must be monitored by TLC. The disappearance of the starting material spot and the appearance of a new, typically less polar, product spot confirms the reaction is proceeding. Stalling may indicate insufficient base or inactive reagents.
-
-
Workup: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution at -78 °C. The mixture is allowed to warm to room temperature and then transferred to a separatory funnel. The aqueous layer is extracted three times with ethyl acetate.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield the pure Boc-(R)-2-chloro-alanine methyl ester.
Reactivity, Stability, and Mechanistic Considerations
The chemical behavior of 2-chloro-L-alanine is dominated by the two functional groups on its quaternary α-carbon.
-
Electrophilic α-Carbon: The α-carbon is attached to two electron-withdrawing groups (-Cl and the protonated amine/amide nitrogen), making it highly electron-deficient. The chlorine atom can act as a leaving group, rendering the α-carbon susceptible to nucleophilic attack. However, the extreme steric hindrance from the four substituents will significantly slow down typical Sₙ2 reactions. Sₙ1-type reactions are also possible, as the adjacent nitrogen and the chlorine atom's lone pairs can stabilize a transient carbocation intermediate through resonance (+M effect), though this is counteracted by their strong inductive withdrawal (-I effect).[9]
-
Stability: The compound is expected to be moderately stable under neutral or acidic conditions. In basic conditions, it may be prone to decomposition. Potential pathways include elimination of HCl to form a dehydroalanine derivative or intramolecular cyclization to form an aziridinone, both of which are highly reactive intermediates.
-
Peptide Coupling: When used as a building block in peptide synthesis, standard coupling reagents (e.g., HATU, HBTU) can be used to activate the carboxyl group. The α-amino group must be protected (e.g., with Fmoc or Boc) during this process. The steric bulk of the α-substituents may require longer coupling times or double-coupling protocols to achieve high yields.[10]
Applications in Drug Development and Chemical Biology
The unique structure of 2-chloro-L-alanine makes it a valuable, albeit underutilized, tool for advanced molecular design.
-
Conformationally Constrained Peptides: Incorporating 2-chloro-L-alanine into a peptide sequence restricts the dihedral angles (phi/psi) around that residue. This is a powerful strategy in rational drug design to pre-organize a peptide into its bioactive conformation, potentially increasing its potency and selectivity for a target receptor or enzyme.[11]
-
Reactive Probes and Inhibitors: The electrophilic nature of the α-carbon makes it a potential warhead for covalent inhibitors. If positioned correctly in an enzyme's active site, a nucleophilic residue (e.g., Cys, His, Ser) could attack the α-carbon, displacing the chloride and forming an irreversible covalent bond.
-
Synthetic Intermediate: 2-Chloro-L-alanine can serve as a precursor for other α,α-disubstituted amino acids. The chloride can be displaced by a variety of nucleophiles (with the caveat of steric hindrance) to generate a library of novel amino acid building blocks for further synthetic exploration.
Conclusion
2-Chloro-L-alanine represents a fascinating case study in stereochemistry and synthetic design. Its identity as (R)-2-amino-2-chloropropanoic acid, despite its origin from L-alanine, underscores the importance of rigorous stereochemical analysis. While its synthesis and characterization are not widely reported, established principles of organic chemistry provide a clear and reliable roadmap for its preparation and predict a unique profile of steric constraint and chemical reactivity. For drug development professionals and chemical biologists, 2-chloro-L-alanine offers a powerful building block to enforce specific peptide conformations and to design novel reactive probes, opening new avenues for therapeutic innovation. Further experimental exploration of this compound is warranted to fully unlock its potential.
References
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Nowick, J. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Retrieved February 5, 2026, from [Link]
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Journal of the American Chemical Society. (2026, January 30). Expedient Synthesis of N-Protected/C-Activated Unnatural Amino Acids for Direct Peptide Synthesis. Journal of the American Chemical Society. Retrieved February 5, 2026, from [Link]
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Chemistry Stack Exchange. (2020, June 9). Stability of α-chlorocarbocations. Retrieved February 5, 2026, from [Link]
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National Institutes of Health. (2021, July 28). Enantioselective α-Chlorination Reactions of in Situ Generated C1 Ammonium Enolates under Base-Free Conditions. ACS Catalysis. Retrieved February 5, 2026, from [Link]
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PubMed. (2024, May 3). Reactivity of amino acids and short peptide sequences: identifying bioactive compounds via DFT calculations. PubMed. Retrieved February 5, 2026, from [Link]
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PubMed. (2011, February 14). Incorporation of chlorinated analogues of aliphatic amino acids during cell-free protein synthesis. PubMed. Retrieved February 5, 2026, from [Link]
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Organic Syntheses. (n.d.). 2-chloroalkanoic acids of high enantiomeric purity from (s). Retrieved February 5, 2026, from [Link]
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Chemistry LibreTexts. (2022, September 25). 26.4: Synthesis of Amino Acids. Retrieved February 5, 2026, from [Link]
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Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Chlorination of α,β-unsaturated ketones and esters in the presence of acid scavengers. Retrieved February 5, 2026, from [Link]
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Chemistry LibreTexts. (2020, May 30). 25.8: Peptide Synthesis. Retrieved February 5, 2026, from [Link]
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Master Organic Chemistry. (2019, February 15). Introduction to Peptide Synthesis. Retrieved February 5, 2026, from [Link]
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An In-Depth Technical Guide to the Inhibition of Peptidoglycan Biosynthesis by 2-Chloro-L-alanine
Executive Summary
The bacterial cell wall, a unique and essential structure primarily composed of peptidoglycan, represents a critical vulnerability for antimicrobial intervention. Its biosynthesis is a complex, multi-stage process that has been the target of many successful antibiotics. This guide delves into the specific inhibitory action of 2-chloro-L-alanine, an unnatural amino acid analogue, on the foundational cytoplasmic stages of peptidoglycan synthesis. We will explore the biochemical landscape of the target enzymes, dissect the precise molecular mechanism of inhibition, and provide detailed, field-proven experimental protocols for studying these interactions. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this specific inhibitor-target relationship to inform novel antimicrobial strategies.
Chapter 1: The Indispensable Fortress: An Overview of Peptidoglycan Biosynthesis
The structural integrity and defined shape of most bacteria are maintained by the peptidoglycan sacculus, a massive, mesh-like macromolecule.[1] This structure is essential for survival, providing mechanical strength to withstand high internal osmotic pressure. Consequently, the biosynthetic pathway that constructs this fortress is an attractive target for antimicrobial agents, as its components are generally absent in eukaryotes.[2][3]
The synthesis is a spatially and temporally coordinated process spanning the cytoplasm, the cell membrane, and the periplasm.[1] The foundational steps, which occur in the cytoplasm, are of particular interest as they involve the synthesis of the unique D-amino acid precursors required for the peptide stem of the peptidoglycan monomer.[1][4] The pathway begins with the conversion of the common amino acid L-alanine into its stereoisomer, D-alanine. This reaction is catalyzed by the enzyme Alanine Racemase (Alr) .[4][5] Subsequently, two molecules of D-alanine are ligated together by D-alanine-D-alanine ligase (Ddl) , an ATP-dependent process, to form the D-Ala-D-Ala dipeptide.[4][6] This dipeptide is crucial for the final transpeptidation cross-linking steps that give the peptidoglycan its rigid structure.[5] Disruption of these initial cytoplasmic steps starves the cell of essential building blocks, leading to a weakened cell wall and eventual lysis.
Caption: Key cytoplasmic enzymes targeted for peptidoglycan synthesis inhibition.
Chapter 2: 2-Chloro-L-alanine: A Covalently-Acting Antimicrobial Agent
2-Chloro-L-alanine is an unnatural, halogenated analogue of the amino acid alanine.[7] It functions as a bacteriostatic agent by inhibiting the growth of a range of bacteria, including Escherichia coli and Bacillus subtilis.[8][9][10] Its efficacy stems from its ability to act as a mechanism-based inactivator, or "suicide inhibitor," of specific enzymes that utilize alanine as a substrate. While it can inhibit several pyridoxal 5'-phosphate (PLP)-dependent enzymes, its primary target within the peptidoglycan biosynthesis pathway is Alanine Racemase.[8][9][11]
The strategic advantage of a suicide inhibitor lies in its initial resemblance to the natural substrate, which allows it to be processed by the target enzyme's catalytic machinery. However, this processing unmasks a highly reactive chemical species that covalently and irreversibly modifies the enzyme's active site, leading to permanent inactivation.[11] This high specificity and irreversible nature make such compounds potent tools for research and potential scaffolds for therapeutic development.
Chapter 3: The Molecular Endgame: Mechanism of Alanine Racemase Inactivation
Alanine Racemase is a quintessential pyridoxal 5'-phosphate (PLP) dependent enzyme.[2] In its resting state, the aldehyde group of the PLP cofactor forms an internal aldimine (a Schiff base) with the ε-amino group of a lysine residue in the active site.[12] The catalytic cycle begins when the incoming substrate, L-alanine, displaces the lysine to form a new, external aldimine.[13] The enzyme then uses a two-base catalytic mechanism to abstract the α-proton, forming a stabilized quinonoid intermediate, which is then reprotonated on the opposite face to yield the D-alanine product.[13][14]
2-Chloro-L-alanine hijacks this very mechanism for its inhibitory action.
-
Formation of the External Aldimine: Like the natural substrate L-alanine, 2-chloro-L-alanine enters the active site and forms an external aldimine with the PLP cofactor.
-
α-Proton Abstraction: The enzyme's catalytic base abstracts the α-proton from the inhibitor, just as it would from the natural substrate.
-
β-Elimination and Reactive Intermediate Formation: This is the critical, divergent step. Instead of simple reprotonation, the resulting carbanionic intermediate undergoes a spontaneous β-elimination of the chloride ion (HCl). This elimination reaction forms a highly electrophilic α,β-unsaturated imine, which is a potent Michael acceptor.[11]
-
Covalent Modification: A nearby nucleophilic residue within the enzyme's active site (e.g., the catalytic lysine itself or another proximal residue) performs a Michael addition, attacking the β-carbon of the reactive intermediate. This attack forms a stable, covalent bond between the inhibitor and the enzyme.[11]
This covalent adduct permanently blocks the active site, rendering the enzyme irreversibly inactivated. Each enzyme molecule that processes a molecule of 2-chloro-L-alanine effectively "commits suicide," which is the hallmark of this inhibition class.
Caption: Logical flow of the suicide inhibition of Alanine Racemase.
Chapter 4: From Theory to Bench: Experimental Validation of Inhibition
Validating the mechanism and quantifying the potency of an inhibitor like 2-chloro-L-alanine requires robust biochemical and cellular assays. The choice of assay depends on the specific question being asked, from confirming direct enzyme inhibition to assessing its effect in a live bacterial cell context.
Enzyme-Level Validation: Alanine Racemase Activity Assays
The primary goal here is to demonstrate a direct, time-dependent, and irreversible inhibition of purified Alanine Racemase.
Causality and Self-Validation: To ensure the observed effect is due to the specific action of the inhibitor on the enzyme, a series of controls is non-negotiable. The protocol must include:
-
No-Enzyme Control: To rule out non-enzymatic racemization or signal artifacts.
-
No-Substrate Control: To establish the baseline signal in the absence of any reaction.
-
Positive Control Inhibitor: Using a known Alr inhibitor, such as D-cycloserine, validates that the assay can detect inhibition.[15]
-
Vehicle Control (e.g., DMSO): To ensure the solvent used to dissolve the inhibitor has no effect on enzyme activity.
Protocol 1: Coupled Spectrophotometric Assay for Continuous Monitoring
This assay is ideal for kinetic studies and determining the rate of inactivation. It links the production of D-alanine to a detectable colorimetric or fluorometric signal.
-
Principle: Alanine Racemase converts L-alanine to D-alanine. D-amino acid oxidase (DAAO) then specifically oxidizes the newly formed D-alanine, producing pyruvate, ammonia, and hydrogen peroxide (H₂O₂).[16] The H₂O₂ is then used by horseradish peroxidase (HRP) to oxidize a chromogenic substrate (e.g., Amplex Red), producing a colored or fluorescent product that can be monitored in real-time.[16]
-
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a master mix containing reaction buffer (e.g., 50 mM HEPES, pH 8.0), PLP cofactor (20 µM), HRP (5-10 units/mL), DAAO (0.1-0.5 units/mL), and the chromogenic substrate.
-
Enzyme/Inhibitor Pre-incubation: In a 96-well microplate, add purified Alanine Racemase to the wells. To test for time-dependent inhibition, add 2-chloro-L-alanine (at various concentrations) and incubate for different time points (e.g., 0, 5, 15, 30 minutes) before starting the reaction.
-
Reaction Initiation: Add a saturating concentration of the substrate, L-alanine (e.g., 50 mM), to the wells to initiate the reaction.
-
Data Acquisition: Immediately place the plate in a microplate reader and measure the change in absorbance or fluorescence over time at the appropriate wavelength.
-
Data Analysis: The rate of reaction is determined from the slope of the linear portion of the progress curve. Plotting the remaining enzyme activity against the pre-incubation time for each inhibitor concentration allows for the determination of the inactivation rate constants.
-
Protocol 2: HPLC-Based Endpoint Assay for Direct Quantification
This method provides a direct and unambiguous measurement of both L- and D-alanine, confirming the enzyme's activity and its inhibition. It is particularly useful for validating results from coupled assays.
-
Principle: The enzymatic reaction is run for a fixed time and then stopped. The reaction mixture is then derivatized with a chiral reagent, Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA), which reacts with the primary amine of both alanine enantiomers.[17] The resulting diastereomers have different retention times on a standard reverse-phase HPLC column and can be separated and quantified.[17][18]
-
Step-by-Step Methodology:
-
Enzymatic Reaction: Incubate purified Alanine Racemase with L-alanine substrate in the presence or absence of 2-chloro-L-alanine in a microfuge tube at 37°C for a fixed time (e.g., 15 minutes).
-
Reaction Quenching: Stop the reaction by adding an acid, such as 2 M HCl.[18]
-
Neutralization & Derivatization: Neutralize the reaction with an equivalent amount of base (e.g., 2 M NaOH).[18] Add a solution of Marfey's reagent in acetone and a bicarbonate buffer to make the solution alkaline, then incubate at 40°C for 1 hour.[17]
-
HPLC Analysis: Quench the derivatization reaction, dilute the sample, and inject it onto a C18 reverse-phase HPLC column. Monitor the elution of the diastereomers using a UV detector.
-
Data Analysis: Calculate the amount of D-alanine produced by comparing the peak area to a standard curve. Determine the percent inhibition by comparing the amount of product formed in the presence of the inhibitor to the uninhibited control.
-
Cellular-Level Validation: Whole-Cell Peptidoglycan Synthesis Assay
This assay provides crucial information on whether the inhibitor can penetrate the bacterial cell wall and membrane to reach its cytoplasmic target and inhibit peptidoglycan synthesis in a more physiologically relevant context.
-
Principle: This assay measures the incorporation of a radiolabeled precursor into the total peptidoglycan of whole bacterial cells.[19] Permeabilized E. coli cells can utilize externally supplied, radiolabeled UDP-N-acetyl-[¹⁴C]glucosamine ([¹⁴C]UDP-GlcNAc) to synthesize peptidoglycan.[19]
-
Step-by-Step Methodology:
-
Cell Preparation: Grow bacteria (e.g., E. coli) to mid-log phase, harvest, and permeabilize the cells using methods like ether treatment to allow uptake of the radiolabeled substrate.
-
Inhibition Assay: In a reaction mixture, combine the permeabilized cells, buffer, MgCl₂, ATP, and the test inhibitor (2-chloro-L-alanine). Pre-incubate to allow the inhibitor to act on its target.
-
Labeling Reaction: Initiate the synthesis by adding the radiolabeled substrate, [¹⁴C]UDP-GlcNAc.[19] Incubate for a time determined to be within the linear range of product formation.
-
Separation of Product: Stop the reaction and separate the newly synthesized, insoluble, radiolabeled peptidoglycan from the soluble, unincorporated substrate. This is typically done by spotting the reaction mixture onto filter paper and washing with a precipitating agent like trichloroacetic acid (TCA).
-
Quantification: Measure the radioactivity retained on the filter paper using a scintillation counter.
-
Data Analysis: Compare the counts per minute (CPM) from inhibitor-treated samples to untreated controls to calculate the percent inhibition of overall peptidoglycan synthesis.
-
| Assay Type | Key Parameter Measured | Primary Advantage | Key Consideration |
| Coupled Spectrophotometric | Rate of D-alanine production (indirect) | High-throughput, real-time kinetics | Prone to artifacts; requires validation of coupling enzymes |
| HPLC-Based Endpoint | Absolute quantity of D- and L-alanine | Direct, unambiguous quantification | Lower throughput, requires specialized equipment |
| Whole-Cell Incorporation | Total peptidoglycan synthesis | Physiologically relevant context | Does not identify the specific enzyme inhibited |
Chapter 5: Broader Implications and Future Directions
The study of 2-chloro-L-alanine provides a powerful model for understanding mechanism-based enzyme inactivation. While its broad reactivity with various PLP-dependent enzymes may limit its therapeutic potential due to off-target effects, the principles of its action are invaluable for rational drug design.[11][15] Future efforts could focus on designing haloalanine derivatives with modified side chains to enhance specificity for bacterial Alanine Racemase over host enzymes. By dissecting the molecular interactions that govern the inactivation of this crucial bacterial enzyme, we can develop more targeted and effective strategies to dismantle the bacterial fortress and combat the growing threat of antimicrobial resistance.
References
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Denny, W. A. (n.d.). Peptidoglycan biosynthesis in bacteria and its inhibition - Mechanisms of action of antibiotics. Retrieved from [Link]
-
Park, I.-S., et al. (2009). Structure of d-alanine-d-alanine ligase from Thermus thermophilus HB8: cumulative conformational change and enzyme–ligand interactions. Acta Crystallographica Section D: Biological Crystallography, 65(Pt 11), 1167–1175. Retrieved from [Link]
-
Prosser, G. A., & de Carvalho, L. P. S. (2017). Inhibition of D-Ala:D-Ala ligase through a phosphorylated form of the antibiotic D-cycloserine. Nature Communications, 8, 1769. Retrieved from [Link]
-
Prosser, G. A., & de Carvalho, L. P. S. (2017). Inhibition of D-Ala:D-Ala ligase through a phosphorylated form of the antibiotic D-cycloserine. Nature Communications, 8, 1769. Retrieved from [Link]
-
Paz-y-Miño, A. G., & Little, A. E. (2019). Peptidoglycan: Structure, Synthesis, and Regulation. EcoSal Plus, 8(2). Retrieved from [Link]
-
Barreteau, H., et al. (2008). Cytoplasmic steps of peptidoglycan biosynthesis. FEMS Microbiology Reviews, 32(2), 168–207. Retrieved from [Link]
-
Manning, J. M., et al. (1974). Inhibition of Bacterial Growth by β-Chloro-D-Alanine. Proceedings of the National Academy of Sciences, 71(2), 417–421. Retrieved from [Link]
-
Manning, J. M., et al. (1974). Inhibition of bacterial growth by beta-chloro-D-alanine. Proceedings of the National Academy of Sciences of the United States of America, 71(2), 417–421. Retrieved from [Link]
-
Wikipedia. (n.d.). Alanine racemase. Retrieved from [Link]
-
Wikipedia. (n.d.). D-alanine—D-alanine ligase. Retrieved from [Link]
-
Wikipedia. (n.d.). Chloroalanine. Retrieved from [Link]
-
Uria-Nickelsen, M. R., et al. (2004). Development of a Whole-Cell Assay for Peptidoglycan Biosynthesis Inhibitors. Antimicrobial Agents and Chemotherapy, 48(6), 2139–2145. Retrieved from [Link]
-
Silverman, R. B., & Abeles, R. H. (1976). Inactivation of pyridoxal phosphate dependent enzymes by mono- and polyhaloalanines. Biochemistry, 15(20), 4718–4723. Retrieved from [Link]
-
ProFoldin. (n.d.). Bacterial D-Ala-D-Ala ligase assay kits. Retrieved from [Link]
-
Cheung, K. S., et al. (1986). Di- and tripeptides of beta-chloro-L-alanine: antagonism of their antimicrobial effects by L-alanine and L-alanyl peptides in gram-negative bacteria. Journal of Medicinal Chemistry, 29(10), 2060–2068. Retrieved from [Link]
-
Prosser, G. A., & de Carvalho, L. P. S. (2013). Kinetic mechanism and inhibition of Mycobacterium tuberculosis D-alanine:D-alanine ligase by the antibiotic D-cycloserine. The FEBS Journal, 280(5), 1150–1166. Retrieved from [Link]
-
Wang, Y., et al. (2017). Assays for screening alanine racemase-specific inhibitors. ResearchGate. Retrieved from [Link]
-
LibreTexts Chemistry. (2024). 17.2: Pyridoxal Phosphate (Vitamin B6). Retrieved from [Link]
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Goodlett, D. R., et al. (1995). Amino Acid Racemase Enzyme Assays. Bio-protocol, 4(9), e1115. Retrieved from [Link]
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Hashimoto, A., et al. (1992). Cloning, Biochemical Characterization and Inhibition of Alanine racemase from Streptococcus iniae. bioRxiv. Retrieved from [Link]
-
Tanizawa, K., et al. (1997). A novel assay method for an amino acid racemase reaction based on circular dichroism. Journal of Biochemistry, 121(2), 241–246. Retrieved from [Link]
-
Shaw, J. P., et al. (1997). 1SFT: ALANINE RACEMASE. RCSB PDB. Retrieved from [Link]
-
ResearchGate. (n.d.). Catalytic mechanism of alanine racemase and pathway for l-alanine.... Retrieved from [Link]
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Methodological & Application
Application Note: A Comprehensive Protocol for the Stereospecific Synthesis of 2-chloro-L-alanine from L-serine
Abstract
This application note provides a detailed, three-step protocol for the synthesis of the non-proteinogenic amino acid 2-chloro-L-alanine from the readily available precursor, L-serine. The synthetic strategy hinges on the strategic protection of the amino and carboxyl functionalities, followed by a stereospecific chlorination of the β-hydroxyl group, and concluding with acidic deprotection to yield the target compound. This protocol is designed for researchers in organic chemistry, medicinal chemistry, and drug development who require a reliable method for producing 2-chloro-L-alanine, a valuable building block and enzyme inhibitor.
Introduction
2-chloro-L-alanine is a synthetic amino acid analogue that has garnered significant interest in the scientific community due to its potent and often irreversible inhibitory effects on a variety of pyridoxal phosphate (PLP)-dependent enzymes.[1] Its biological activity stems from its ability to act as a mechanism-based inactivator, or "suicide substrate," for enzymes such as alanine racemase and serine palmitoyltransferase.[1] This targeted inhibition makes 2-chloro-L-alanine a valuable tool for studying enzyme mechanisms and a promising lead compound in the development of novel antimicrobial and therapeutic agents.
The stereospecific synthesis of 2-chloro-L-alanine is crucial, as the biological activity is typically confined to a single enantiomer. The protocol detailed herein addresses this challenge by employing a robust strategy that ensures the retention of the L-configuration at the α-carbon while controlling the stereochemistry at the β-carbon during the chlorination step.
Overall Synthetic Strategy
The synthesis of 2-chloro-L-alanine from L-serine is accomplished in three main stages:
-
Protection of L-serine: The amino group of L-serine is protected with a tert-butyloxycarbonyl (Boc) group, and the carboxylic acid is converted to its methyl ester. This yields the stable intermediate, N-Boc-L-serine methyl ester.
-
Stereospecific Chlorination: The hydroxyl group of the protected serine derivative is replaced with a chlorine atom via an Appel-type reaction, which proceeds with inversion of configuration at the β-carbon.
-
Deprotection: The Boc and methyl ester protecting groups are removed under acidic conditions to afford the final product, 2-chloro-L-alanine hydrochloride.
Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier (Example) |
| L-Serine | ≥99% | Sigma-Aldrich |
| Di-tert-butyl dicarbonate (Boc)₂O | ≥98% | Acros Organics |
| Sodium bicarbonate (NaHCO₃) | ACS Reagent | Fisher Scientific |
| Methanol (MeOH), Anhydrous | ≥99.8% | EMD Millipore |
| Thionyl chloride (SOCl₂) | ≥99% | Alfa Aesar |
| Triphenylphosphine (PPh₃) | 99% | Strem Chemicals |
| Trichloroacetonitrile | 98% | TCI America |
| Dichloromethane (DCM), Anhydrous | ≥99.8% | J.T. Baker |
| Diethyl ether (Et₂O), Anhydrous | ≥99% | VWR |
| Hydrochloric acid (HCl), concentrated | ACS Reagent | BDH |
| Ethyl acetate (EtOAc) | HPLC Grade | Honeywell |
| Hexanes | HPLC Grade | Pharmco-Aaper |
| Magnesium sulfate (MgSO₄), Anhydrous | Reagent Grade | Macron |
| Silica gel | 60 Å, 230-400 mesh | Sorbent Technologies |
Safety Precautions:
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
Thionyl chloride and trichloroacetonitrile are toxic and corrosive. Handle with extreme care.
-
Dichloromethane is a suspected carcinogen. Avoid inhalation and skin contact.
-
Concentrated hydrochloric acid is highly corrosive.
Step 1: Synthesis of N-Boc-L-serine methyl ester
This step involves the protection of the amino group of L-serine with a Boc group, followed by the esterification of the carboxylic acid.
Procedure:
-
N-Boc Protection:
-
To a solution of L-serine (10.5 g, 100 mmol) in a mixture of 1,4-dioxane (100 mL) and water (50 mL), add sodium bicarbonate (16.8 g, 200 mmol).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (24.0 g, 110 mmol) in 1,4-dioxane (50 mL) to the stirred suspension over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) until the L-serine is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the 1,4-dioxane.
-
Dilute the remaining aqueous solution with water (100 mL) and wash with diethyl ether (2 x 50 mL) to remove unreacted (Boc)₂O.
-
Acidify the aqueous layer to pH 2-3 with a cold 1 M HCl solution.
-
Extract the product with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain N-Boc-L-serine as a white solid or viscous oil.
-
-
Methyl Esterification:
-
Dissolve the crude N-Boc-L-serine (assuming quantitative yield from the previous step, 100 mmol) in anhydrous methanol (200 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add thionyl chloride (11.9 g, 7.3 mL, 100 mmol) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate (200 mL) and wash with saturated sodium bicarbonate solution (2 x 100 mL) and brine (1 x 100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield N-Boc-L-serine methyl ester as a colorless oil. The product can be purified by column chromatography on silica gel if necessary.[2][3]
-
Step 2: Synthesis of N-Boc-2-chloro-L-alanine methyl ester
This crucial step involves the stereospecific conversion of the hydroxyl group to a chloride with inversion of configuration.
Procedure:
-
To a solution of N-Boc-L-serine methyl ester (21.9 g, 100 mmol) in anhydrous dichloromethane (200 mL) at 0 °C, add triphenylphosphine (28.9 g, 110 mmol).
-
Slowly add trichloroacetonitrile (15.8 g, 11.1 mL, 110 mmol) to the stirred solution.[4]
-
Allow the reaction mixture to warm to room temperature and stir for 24 hours.
-
Monitor the reaction by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
Add diethyl ether (200 mL) to the residue to precipitate triphenylphosphine oxide.
-
Filter the solid and wash with cold diethyl ether.
-
Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford N-Boc-2-chloro-L-alanine methyl ester.
Step 3: Synthesis of 2-chloro-L-alanine hydrochloride (Deprotection)
The final step involves the removal of both the Boc and methyl ester protecting groups under acidic conditions.
Procedure:
-
Dissolve N-Boc-2-chloro-L-alanine methyl ester (assuming a yield from the previous step) in a solution of 4 M HCl in 1,4-dioxane (100 mL).
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the deprotection by TLC or LC-MS.
-
Remove the solvent under reduced pressure to obtain a solid residue.
-
Triturate the solid with cold diethyl ether to precipitate the product.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield 2-chloro-L-alanine hydrochloride as a white to off-white solid.
Quantitative Data Summary
| Step | Starting Material | Key Reagents | Product | Expected Yield (%) | Purity (%) |
| 1a | L-Serine | (Boc)₂O, NaHCO₃ | N-Boc-L-serine | >90 | >95 |
| 1b | N-Boc-L-serine | SOCl₂, MeOH | N-Boc-L-serine methyl ester | >85 | >95 |
| 2 | N-Boc-L-serine methyl ester | PPh₃, CCl₃CN | N-Boc-2-chloro-L-alanine methyl ester | 70-80 | >98 (after chromatography) |
| 3 | N-Boc-2-chloro-L-alanine methyl ester | 4 M HCl in dioxane | 2-chloro-L-alanine hydrochloride | >90 | >98 |
Process Visualization
Caption: Synthetic workflow for 2-chloro-L-alanine from L-serine.
Discussion
The presented protocol offers a reliable and reproducible method for the synthesis of 2-chloro-L-alanine. The choice of the Boc protecting group for the amine and a methyl ester for the carboxylic acid is strategic. The Boc group is stable to the conditions of esterification and the subsequent chlorination reaction, yet it can be readily removed under acidic conditions that also facilitate the hydrolysis of the methyl ester.
The key transformation, the chlorination of the hydroxyl group, is achieved using an Appel-type reaction. This reaction is known to proceed via an SN2 mechanism, which results in the inversion of stereochemistry at the reaction center. This stereochemical control is paramount for obtaining the desired L-enantiomer of 2-chloro-alanine. The use of triphenylphosphine and trichloroacetonitrile is an effective combination for this transformation.[4]
The final deprotection step with hydrochloric acid in dioxane provides the hydrochloride salt of the target amino acid, which is often more stable and easier to handle than the free amino acid. The purity of the final product can be assessed by standard analytical techniques such as NMR spectroscopy, mass spectrometry, and determination of the specific rotation.
Conclusion
This application note details a robust and stereospecific protocol for the synthesis of 2-chloro-L-alanine from L-serine. By following the outlined procedures, researchers can reliably produce this valuable compound for a wide range of applications in chemical biology and drug discovery. The methodology is well-documented and relies on established chemical transformations, ensuring a high degree of success for scientists with a foundational knowledge of organic synthesis.
References
- Organic Syntheses, Coll. Vol. 10, p.70 (2004); Vol. 79, p.109 (2002). [Link: http://www.orgsyn.org/demo.aspx?prep=v79p0109]
- Han, G., & Houghten, R. A. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC advances, 10(41), 24453–24459. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9053335/]
- Pansare, S. V., Huyer, G., Arnold, L. D., & Vederas, J. C. (1991). Nα-(BENZYLOXYCARBONYL)-β-(PYRAZOL-1-YL)-L-ALANINE. Organic Syntheses, 70, 1. [Link: http://www.orgsyn.org/demo.aspx?prep=v70p0001]
- Kucińska, P., & Gierczyk, B. (2014). Preparation of methyl ester of L-serine. ResearchGate. [Link: https://www.researchgate.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7019177, N-Boc-L-serine methyl ester. Retrieved February 5, 2026, from [Link].
- Kudra, E., et al. (2018). Synthesis and Antimicrobial Activity of Phosphonopeptide Derivatives Incorporating Single and Dual Inhibitors. Molecules, 23(11), 2845. [Link: https://www.researchgate.net/figure/Synthesis-of-b-chloro-l-alanine-derivatives-Boc-b-chloro-l-alanine-13-and-b-chloro_fig2_328795550]
- Al-Zoubi, R. M., et al. (2014). Stereoretentive Chlorination of Cyclic Alcohols Catalyzed by Titanium (IV) Tetrachloride: Evidence for a Front Side Attack Mechanism. Molecules, 19(7), 9848-9856. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6270889/]
- Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. [Link: https://www.reddit.com/r/chempros/comments/1b1j3z9/advice_on_nboc_deprotection_in_the_presence_of/]
- Toth, B. H., et al. (2024). Synthesis of enantiomerically enriched β-substituted analogs of (S)-α-alanine containing 1-phenyl-1H-1,2,3-triazole groups. Amino Acids. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11223000/]
- Breslin, H. J., et al. (2011). Process for the preparation of protected l-alanine derivatives. Google Patents. [Link: https://patents.google.
- Gholap, S. L., & Török, B. (2012). The reaction of thionyl chloride with β amino alcohols: a computational investigation to delineate the mechanisms of the well-established synthesis that forms the 1-chloro-(2-alkylamino)ethanes and the 1,2,3 alkyloxathiazolidine-2-oxide compounds. ResearchGate. [Link: https://www.researchgate.net/publication/230605929_The_reaction_of_thionyl_chloride_with_b_amino_alcohols_a_computational_investigation_to_delineate_the_mechanisms_of_the_well-established_synthesis_that_forms_the_1-chloro-2-alkylaminoethanes_and]
- Parihar, P., et al. (2019). The Synthesis and Role of β-Alanine in Plants. Frontiers in Plant Science, 10, 941. [Link: https://www.frontiersin.org/articles/10.3389/fpls.2019.00941/full]
- de la Hoz, A., et al. (2008). Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. ResearchGate. [Link: https://www.researchgate.
- BenchChem. (2025). Synthesis of BOC-L-Alanine Benzyl Ester: A Technical Guide. [Link: https://www.benchchem.com/synthesis-of-boc-l-alanine-benzyl-ester]
- Fawcett, A., et al. (2021). Site Selective Chlorination of C(sp3)-H Bonds Suitable for Late-Stage Functionalization. Angewandte Chemie International Edition, 60(15), 8276-8283. [Link: https://pubmed.ncbi.nlm.nih.gov/33480134/]
- BenchChem. (2025). Step-by-Step Boc Deprotection of L-Alanine: Application Notes and Protocols. [Link: https://www.benchchem.com/step-by-step-boc-deprotection-of-l-alanine]
- Merrill, A. H., & Henderson, J. M. (1988). Inhibition of Serine Palmitoyltransferase in Vitro and Long-Chain Base Biosynthesis in Intact Chinese Hamster Ovary Cells by Beta-Chloroalanine. Journal of Biological Chemistry, 263(25), 12519-12525. [Link: https://pubmed.ncbi.nlm.nih.gov/2842232/]
- ResearchGate. (2021, May 5). How should I deprotect Boc-amino group without breaking ester bond?. [Link: https://www.researchgate.net/post/How_should_I_deprotect_Boc-amino_group_without_breaking_ester_bond]
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Application Note: Preparation and Handling of 2-Chloro-L-alanine Stock Solutions for In Vitro Enzyme Inhibition Assays
Abstract: 2-Chloro-L-alanine is a pivotal tool compound for researchers in enzymology, microbiology, and oncology due to its activity as an inhibitor of various pyridoxal phosphate-dependent enzymes. The integrity of in vitro experimental data derived from the use of this compound is fundamentally dependent on the accurate and consistent preparation of stock solutions. This document provides a comprehensive guide, including detailed protocols and scientific rationale, for the preparation, storage, and quality control of 2-chloro-L-alanine solutions. Adherence to these guidelines will ensure the reproducibility and reliability of assay results for researchers, scientists, and drug development professionals.
Scientific Background & Mechanism of Action
2-Chloro-L-alanine is an unnatural, bacteriostatic amino acid analog that serves as a potent inhibitor for a range of enzymes that utilize pyridoxal phosphate (PLP) as a cofactor.[1][] Its inhibitory mechanism is central to its utility in biochemical and cellular assays.
Causality of Inhibition: The chloro-substituent at the beta-carbon of the alanine backbone makes it an effective suicide inhibitor or reversible inhibitor for certain PLP-dependent enzymes.[][3] The enzyme's catalytic machinery mistakenly processes 2-chloro-L-alanine, leading to either covalent modification of the active site or strong, reversible binding that blocks the binding of the natural substrate.
Key enzymatic targets include:
-
Alanine Racemase: Essential for bacterial cell wall synthesis, making it a target for antibacterial research.[1][4]
-
Alanine Aminotransferase (ALAT): A critical enzyme in amino acid metabolism. Its inhibition can impact cellular processes like D-glucose uptake, a mechanism explored in cancer research.[]
-
Threonine Deaminase and Transaminase B: Inhibition of these enzymes in bacteria like E. coli and Salmonella typhimurium disrupts the biosynthesis of branched-chain amino acids, leading to a requirement for isoleucine and valine for growth.[1][3]
The targeted disruption of these metabolic pathways allows researchers to probe enzyme function, validate drug targets, and screen for novel therapeutic agents.
Caption: General mechanism of 2-Chloro-L-alanine action.
Physicochemical Properties & Safe Handling
Proper handling and storage are critical for maintaining the chemical integrity of 2-chloro-L-alanine and ensuring user safety. The compound is a white, water-soluble solid.[5] It is classified as a hazardous substance, causing skin, eye, and respiratory system irritation.[5]
Summary of Physicochemical Data:
| Property | Value | Source(s) |
| Molecular Formula | C₃H₆ClNO₂ | [] |
| Molecular Weight | 123.54 g/mol | [][6] |
| Appearance | White to off-white crystalline powder | [5][7][8] |
| Melting Point | ~156-167 °C | [][5] |
| Solubility (Water) | ≥30 mg/mL (242.84 mM). Sonication recommended. | [1][4] |
| Solubility (Other) | Soluble in PBS (up to 50 mg/mL with ultrasound); Slightly soluble in DMSO. | [1][8] |
Safety & Handling Protocol:
-
Engineering Controls: Always handle 2-chloro-L-alanine powder within a chemical fume hood or a well-ventilated enclosure to prevent inhalation of dust particles.[9][10]
-
Personal Protective Equipment (PPE): Wear a lab coat, nitrile gloves, and safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[11] For weighing larger quantities, an N95 dust mask is recommended.
-
Handling: Avoid contact with skin and eyes.[9][12] Prevent dust formation during weighing and transfer.[10][12]
-
Storage (Powder): Store the solid compound in a tightly sealed container at -20°C for long-term stability (up to 3 years).[1][4] Protect from light and moisture.[7][13]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Protocol: Preparation of a 100 mM Aqueous Stock Solution
This protocol describes the preparation of a high-concentration primary stock solution, which is the foundation for creating accurate working solutions for in vitro assays. The use of sterile, high-purity water is essential to prevent contamination and interference from impurities.
Materials:
-
2-Chloro-L-alanine (CAS: 2731-73-9)
-
Nuclease-free, ultra-pure water (H₂O)
-
Conical tubes (15 mL or 50 mL)
-
Sterile syringe filters (0.22 µm pore size)
-
Cryogenic storage vials
Equipment:
-
Analytical balance
-
Vortex mixer
-
Bath sonicator
-
Calibrated pipettes
Caption: Conceptual workflow for preparing assay concentrations.
Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Compound Fails to Dissolve | Insufficient agitation; Low-quality solvent. | Continue vortexing and sonication. [4]Ensure use of high-purity, deionized water. Gentle warming (to 37°C) can be attempted, but monitor for degradation. |
| Precipitate Forms After Thawing | Compound has come out of solution at low temperature. | Warm the aliquot to room temperature or 37°C and vortex thoroughly to redissolve before use. Ensure the solution is clear before pipetting. |
| Inconsistent Assay Results | Degradation from multiple freeze-thaw cycles; Inaccurate pipetting. | Always use a fresh aliquot for each experiment. [1]Ensure pipettes are calibrated regularly. Prepare a new stock solution if degradation is suspected. |
References
-
DL-Alanine 2021-11-01 - SAFETY DATA SHEET. (2021-11-01). Retrieved from [Link]
-
DL-Alanine - Safety Data Sheet - Carl ROTH. (n.d.). Retrieved from [Link]
-
Chloroalanine - Wikipedia. (n.d.). Retrieved from [Link]
-
L-ALANINE FOR BIOCHEMISTRY - Loba Chemie. (2019-06-11). Retrieved from [Link]
-
Synthesis of β-chloro-l-alanine derivatives, Boc-β-chloro-l-alanine 13... - ResearchGate. (n.d.). Retrieved from [Link]
-
beta-Chloro-L-alanine inhibition of the Escherichia coli alanine-valine transaminase - NIH. (1982). Retrieved from [Link]
-
2-chloro-L-alanine | C3H6ClNO2 | CID 45086566 - PubChem - NIH. (n.d.). Retrieved from [Link]
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- 3. beta-Chloro-L-alanine inhibition of the Escherichia coli alanine-valine transaminase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. β-Chloro-L-alanine | Antibacterial | TargetMol [targetmol.com]
- 5. Chloroalanine - Wikipedia [en.wikipedia.org]
- 6. 2-chloro-L-alanine | C3H6ClNO2 | CID 45086566 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. musashino.com [musashino.com]
- 8. 3-Chloro-L-alanine - Safety Data Sheet [chemicalbook.com]
- 9. tmmedia.in [tmmedia.in]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. echemi.com [echemi.com]
- 12. lobachemie.com [lobachemie.com]
- 13. fishersci.ca [fishersci.ca]
Covalent Labeling of Pyridoxal Phosphate (PLP)-Dependent Enzymes with 2-Chloro-L-alanine: Application Notes and Protocols
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the covalent labeling of pyridoxal phosphate (PLP)-dependent enzymes using 2-chloro-L-alanine (β-chloro-L-alanine or BCA). As a mechanism-based inactivator, also known as a suicide inhibitor, 2-chloro-L-alanine serves as a powerful tool for identifying and characterizing the active sites of a wide range of enzymes.[1][2] This document is intended for researchers, scientists, and drug development professionals engaged in enzymology, chemical biology, and pharmacology. We will delve into the biochemical mechanism of action, provide step-by-step protocols for labeling and analysis, and discuss the applications of this technique in modern research.
Introduction: The Power of Suicide Inhibition
Mechanism-based inactivators are unreactive molecules that are transformed into highly reactive species by the catalytic action of their target enzyme.[3] This reactive intermediate then forms a covalent bond with a nucleophilic residue within the enzyme's active site, leading to irreversible inhibition.[2][4] This process is termed "suicide inhibition" because the enzyme essentially participates in its own inactivation.[3][4]
2-chloro-L-alanine is an amino acid analog that has been extensively used to target PLP-dependent enzymes.[1][5] These enzymes play crucial roles in a vast array of metabolic pathways, particularly in amino acid biosynthesis and degradation.[6][7] The specificity of 2-chloro-L-alanine for this class of enzymes makes it an invaluable probe for identifying new enzymes, elucidating catalytic mechanisms, and as a lead compound in drug discovery.[8]
Mechanism of Covalent Labeling
The inactivation of PLP-dependent enzymes by 2-chloro-L-alanine is a multi-step process that leverages the enzyme's natural catalytic cycle. The key cofactor, pyridoxal phosphate (PLP), is essential for this process.
The process unfolds as follows:
-
Schiff Base Formation: 2-chloro-L-alanine enters the active site and forms a Schiff base with the enzyme-bound PLP.[4] This is a standard initial step in the catalytic cycle of most PLP-dependent enzymes.
-
Enzymatic Conversion: The enzyme then proceeds with its catalytic reaction, treating the inhibitor as a substrate. It abstracts the α-proton from 2-chloro-L-alanine.
-
Elimination and Formation of a Reactive Intermediate: Following proton abstraction, the enzyme facilitates the elimination of the β-chloro group. This elimination results in the formation of a highly reactive α,β-unsaturated imine, specifically a 2-aminoacrylate intermediate, which is a potent Michael acceptor.[4][6]
-
Covalent Modification: A nucleophilic residue (e.g., lysine, cysteine, histidine) within the enzyme's active site attacks the electrophilic β-carbon of the 2-aminoacrylate intermediate.[4] This Michael addition reaction forms a stable, covalent bond between the inhibitor and the enzyme, leading to irreversible inactivation.[4]
The following diagram illustrates the mechanistic pathway of enzyme inactivation by 2-chloro-L-alanine.
Caption: Mechanism of 2-chloro-L-alanine-mediated enzyme inactivation.
Materials and Reagents
Reagents
-
Purified target PLP-dependent enzyme
-
2-chloro-L-alanine (CAS: 2731-73-9)[]
-
Pyridoxal 5'-phosphate (PLP)
-
Sodium phosphate buffer (or other suitable buffer, pH 7.0-8.5)
-
Sodium chloride
-
Bovine Serum Albumin (BSA) (optional, as a stabilizing agent)
-
Reagents for protein quantification (e.g., Bradford or BCA assay kit)
-
Reagents for SDS-PAGE analysis (acrylamide/bis-acrylamide solution, TEMED, APS, etc.)
-
Coomassie Brilliant Blue or other protein stain
-
Reagents for enzyme activity assay specific to the target enzyme
Equipment
-
UV-Vis spectrophotometer
-
Incubator or water bath
-
Electrophoresis system (gel box, power supply)
-
Gel imaging system
-
Microcentrifuge
-
Vortex mixer
-
Pipettes and tips
-
Dialysis tubing or centrifugal ultrafiltration devices
Experimental Protocols
Preparation of Reagents
-
Enzyme Stock Solution: Prepare a concentrated stock solution of the purified enzyme in a suitable storage buffer. The stability of the enzyme will vary, so it is recommended to store it at -20°C or -80°C in aliquots.[10]
-
2-chloro-L-alanine Stock Solution: Prepare a stock solution of 2-chloro-L-alanine (e.g., 100 mM) in water or the reaction buffer. 2-chloro-L-alanine is soluble in water.[11]
-
PLP Stock Solution: Prepare a stock solution of PLP (e.g., 10 mM) in water or a low molarity buffer. Protect the solution from light.
-
Reaction Buffer: A common reaction buffer is 50-100 mM sodium phosphate, pH 7.5, containing 100-200 mM NaCl. The optimal pH may vary depending on the specific enzyme.
Protocol 1: Determination of Optimal Labeling Conditions
It is crucial to determine the optimal concentration of 2-chloro-L-alanine and the incubation time required for complete inactivation. This is typically done by performing a time- and concentration-dependent inactivation study.
-
Enzyme Preparation: Thaw an aliquot of the purified enzyme. If the enzyme is in an apo-form (without PLP), it must be reconstituted. Incubate the enzyme with a 2-5 fold molar excess of PLP for 30 minutes at room temperature to ensure saturation of the active site.[12][13]
-
Reaction Setup: In separate microcentrifuge tubes, prepare reaction mixtures containing the enzyme at a fixed concentration (e.g., 1-5 µM) in the reaction buffer.
-
Initiate Inactivation: Add varying concentrations of 2-chloro-L-alanine to each tube. A typical starting range would be from 0.1 mM to 10 mM. Include a control tube with no inhibitor.
-
Incubation: Incubate the reactions at a constant temperature (e.g., 25°C or 37°C).
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot from each reaction tube.
-
Enzyme Activity Assay: Immediately dilute the aliquot into the enzyme's specific activity assay mixture to measure the residual enzyme activity. The dilution will effectively stop the inactivation reaction by lowering the concentration of the inhibitor.
-
Data Analysis: Plot the percentage of remaining enzyme activity against time for each inhibitor concentration. This will allow you to determine the rate of inactivation and the optimal conditions for complete labeling.
Protocol 2: Bulk Labeling of the Enzyme
Once the optimal conditions are determined, you can proceed with labeling a larger quantity of the enzyme for downstream applications.
-
Reaction Setup: Prepare a reaction mixture containing the desired amount of enzyme and PLP (if necessary) in the reaction buffer.
-
Initiate Labeling: Add the predetermined optimal concentration of 2-chloro-L-alanine.
-
Incubation: Incubate the reaction for the time required for complete inactivation, as determined in Protocol 1.
-
Removal of Excess Inhibitor: After incubation, it is essential to remove the unreacted 2-chloro-L-alanine. This can be achieved by:
-
Dialysis: Dialyze the reaction mixture against a suitable buffer (e.g., 50 mM sodium phosphate, pH 7.5) overnight at 4°C with multiple buffer changes.
-
Centrifugal Ultrafiltration: Use a centrifugal filter device with an appropriate molecular weight cutoff to concentrate the labeled enzyme and remove the small molecule inhibitor.
-
-
Verification of Labeling: Confirm the covalent modification using the following methods.
Protocol 3: Verification of Covalent Labeling
A. SDS-PAGE Analysis:
-
Run samples of the unlabeled and labeled enzyme on an SDS-PAGE gel.
-
Stain the gel with Coomassie Brilliant Blue.
-
Covalent modification may result in a slight shift in the molecular weight of the labeled enzyme, although this is often not detectable by standard SDS-PAGE. The primary purpose of this step is to check for protein integrity.
B. Mass Spectrometry:
-
For definitive confirmation of covalent labeling and identification of the modified residue, mass spectrometry is the method of choice.
-
Analyze the intact labeled protein to observe the mass shift corresponding to the addition of the inhibitor.
-
Perform peptide mapping (e.g., LC-MS/MS) of the digested labeled protein to identify the specific peptide and amino acid residue that has been modified.
C. Enzyme Activity Assay:
-
Measure the activity of the labeled enzyme after the removal of the excess inhibitor.
-
A successful labeling experiment should result in a significant and irreversible loss of enzyme activity compared to the untreated control.
Troubleshooting
| Problem | Possible Cause | Solution |
| Incomplete Inactivation | Insufficient inhibitor concentration or incubation time. | Re-evaluate the optimal conditions as described in Protocol 1. |
| Enzyme is in the apo-form (lacks PLP). | Ensure the enzyme is pre-incubated with a molar excess of PLP.[12][13] | |
| Incorrect buffer pH or temperature. | Optimize the reaction conditions for your specific enzyme. | |
| Enzyme Precipitation | High concentration of enzyme or inhibitor. | Perform labeling at a lower protein concentration. |
| Buffer incompatibility. | Screen different buffer systems. | |
| No Observable Mass Shift in MS | Labeling efficiency is low. | Increase inhibitor concentration or incubation time. |
| The mass shift is too small to be detected. | Use high-resolution mass spectrometry. |
Applications in Research and Drug Development
-
Active Site Mapping: The identification of the covalently modified residue provides direct evidence of its location within the active site, aiding in the understanding of the enzyme's structure and function.[4]
-
Enzyme Mechanism Studies: The use of suicide inhibitors can help to elucidate the catalytic mechanism of an enzyme by trapping a reactive intermediate.[6]
-
Target Identification and Validation: 2-chloro-L-alanine and its derivatives can be used as probes to identify and validate novel PLP-dependent enzymes as potential drug targets.
-
Drug Discovery: The principle of suicide inhibition is a powerful strategy in drug design. By designing inhibitors that are specifically activated by a target enzyme, high selectivity and potency can be achieved.[2] For example, this approach has been explored for the development of antibacterial agents that target bacterial alanine racemase.[8]
References
-
Whalen, W. A., & Berg, C. M. (1982). beta-Chloro-L-alanine inhibition of the Escherichia coli alanine-valine transaminase. Journal of Bacteriology, 150(2), 739–746. [Link]
-
Jez, J. M., et al. (2019). 2-Aminoacrylate stress damages diverse PLP-dependent enzymes in vivo. Journal of Biological Chemistry, 294(14), 5426-5437. [Link]
-
Silverman, R. B., & Abeles, R. H. (1976). Inactivation of pyridoxal phosphate dependent enzymes by mono- and polyhaloalanines. Biochemistry, 15(20), 4718–4723. [Link]
-
John, R. A., & Jones, D. D. (1998). Stereochemistry of the reaction of the inhibitor β-chloroalanine with mercaptoethanol, a β-substitution reaction catalysed by an aminotransferase. Chemical Communications, (17), 1883-1884. [Link]
-
Al-Sanea, M. M., et al. (2021). An outlook on suicide enzyme inhibition and drug design. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1957–1979. [Link]
-
Taylor & Francis Online. (n.d.). Suicide inhibition – Knowledge and References. Retrieved from [Link]
-
Mobashery, S., et al. (1988). Inactivation of alanine racemase by beta-chloro-L-alanine released enzymatically from amino acid and peptide C10-esters of deacetylcephalothin. Biochemistry, 27(10), 3591–3597. [Link]
-
ACS Publications. (n.d.). Inactivation of pyridoxal phosphate dependent enzymes by mono- and polyhaloalanines. Biochemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of β-chloro-l-alanine derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Activation of alanine aminotransferase in serum by pyridoxal phosphate. Retrieved from [Link]
-
Shen, B., & Phillips, R. S. (1990). Mechanism of pyridoxal phosphate-dependent enzymatic amino-acid racemization. Journal of the American Chemical Society, 112(12), 4833-4838. [Link]
-
Lustig, V. (1977). Activation of alanine aminotransferase in serum by pyridoxal phosphate. Clinical Chemistry, 23(2 Pt 1), 175-177. [Link]
-
Centers for Disease Control and Prevention. (2016). Alanine Amino Transferase (ALT) Laboratory Procedure Manual. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. An outlook on suicide enzyme inhibition and drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inactivation of pyridoxal phosphate dependent enzymes by mono- and polyhaloalanines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. beta-Chloro-L-alanine inhibition of the Escherichia coli alanine-valine transaminase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-Aminoacrylate stress damages diverse PLP-dependent enzymes in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism of pyridoxal phosphate-dependent enzymatic amino-acid racemization - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Inactivation of alanine racemase by beta-chloro-L-alanine released enzymatically from amino acid and peptide C10-esters of deacetylcephalothin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. wwwn.cdc.gov [wwwn.cdc.gov]
- 11. apexbt.com [apexbt.com]
- 12. researchgate.net [researchgate.net]
- 13. Activation of alanine aminotransferase in serum by pyridoxal phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving solubility of 2-chloro-L-alanine in aqueous buffers
Technical Support Center: 2-Chloro-L-alanine Solubility
Welcome to the technical support guide for 2-chloro-L-alanine. This document provides in-depth guidance for researchers, scientists, and drug development professionals on overcoming common solubility challenges with this compound in aqueous buffers. Our goal is to provide not just protocols, but a foundational understanding of the molecule's behavior to empower you to design robust and successful experiments.
Section 1: Understanding the Root Cause of Solubility Issues
2-Chloro-L-alanine, like other α-amino acids, is a zwitterionic molecule. This means it contains both a basic amino group and an acidic carboxylic acid group.[1] In solution, these groups can be protonated or deprotonated depending on the pH, leading to a net positive, neutral, or negative charge on the molecule.
The solubility of zwitterionic compounds is at its minimum at a specific pH known as the isoelectric point (pI) . At the pI, the net charge of the molecule is zero, which reduces its interaction with polar water molecules and promotes aggregation and precipitation. While the exact experimental pKa values for 2-chloro-L-alanine are not readily published, we can estimate them based on its parent amino acid, L-alanine, which has pKa values of approximately 2.34 for the carboxylic acid group and 9.87 for the amino group. The pI for simple amino acids is calculated by averaging these two pKa values.[2]
pI ≈ (pKa₁ + pKa₂) / 2
For L-alanine, this results in a pI of ~6.1.[3][4] The chloro- substitution on 2-chloro-L-alanine will slightly alter these values, but the pI is expected to remain in the near-neutral pH range. This is the primary reason researchers encounter difficulty when trying to dissolve it in common physiological buffers like PBS (pH 7.4).
The relationship between pH and the charge of 2-chloro-L-alanine is illustrated below.
Caption: Decision workflow for dissolving 2-chloro-L-alanine.
References
-
Wikipedia. (2023, April 2). Chloroalanine. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 45086566, 2-chloro-L-alanine. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 78, beta-Chloroalanine. Retrieved from [Link]
-
Al-Ghananeem, A. M., & Malkawi, A. H. (2014). Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. AAPS PharmSciTech, 15(4), 857–863. Retrieved from [Link]
-
Prestegard, J. H., et al. (2004). Optimization of Protein Solubility and Stability for Protein Nuclear Magnetic Resonance. Methods in Enzymology, 380, 24-43. Retrieved from [Link]
-
Master Organic Chemistry. (2023, February 9). Isoelectric Points of Amino Acids (and How To Calculate Them). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13743744, N-Chloro-L-alanine. Retrieved from [Link]
-
Kumar, L., & Singh, S. (2023). Solubility enhancement techniques: A comprehensive review. Journal of Drug Delivery and Therapeutics, 13(3), 125-133. Retrieved from [Link]
-
Al-Zoubi, N., & Al-Ghananeem, A. M. (2018). Solubility enhancement of ibuprofen in oral liquid preparations using basic amino acids as counter ions. Journal of Pharmaceutical Investigation, 48(5), 555-562. Retrieved from [Link]
-
Fábián, K., et al. (2021). Effects of amino acid additives on protein solubility - insights from desorption and direct electrospray ionization mass spectrometry. Journal of The American Society for Mass Spectrometry, 32(11), 2966-2974. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2019, October 25). How To Calculate The Isoelectric Point of Amino Acids and Zwitterions [Video]. YouTube. Retrieved from [Link]
-
Reddit. (2023). Polarity and water solubility of L-Alanine? Retrieved from [Link]
-
LibreTexts Chemistry. (2023, October 30). 12.2: Amino Acids and Isoelectric Points. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 57518770, beta-Chlora-l-alanine. Retrieved from [Link]
-
Reddit. (2016). isoelectric/pI points of amino acids help. Retrieved from [Link]
-
Wikipedia. (2023, November 29). Alanine. Retrieved from [Link]
Sources
Technical Guide: Optimizing pH Conditions for 2-Chloro-L-Alanine Enzyme Assays
Introduction: The pH Paradox in Suicide Inhibition
2-chloro-L-alanine (2-Cl-L-Ala) is a mechanism-based inactivator ("suicide substrate") primarily used to target Pyridoxal 5'-Phosphate (PLP)-dependent enzymes, such as Alanine Racemase (Alr) and D-amino acid transaminase .
Optimizing pH for these assays presents a unique "pH Paradox":
-
Enzymatic Requirement: Most bacterial Alanine Racemases exhibit peak catalytic efficiency (
) in alkaline environments (pH 9.0–10.0) [1, 2].[1][2][3][4][5][6] -
Chemical Instability: 2-Cl-L-Ala is prone to non-enzymatic
-elimination in alkaline conditions, generating high background noise (pyruvate/ammonia) and releasing HCl, which can acidify the reaction mixture if not properly buffered [3].
This guide provides a rigorous, self-validating framework to balance enzyme activity against substrate stability.
Module 1: Buffer Selection & Preparation
The "No-Amine" Rule
Critical Warning: Do NOT use primary amine buffers (e.g., Tris, Glycine) for 2-Cl-L-Ala assays involving PLP enzymes.
-
Causality: Primary amines react with the PLP cofactor to form non-productive Schiff bases, competing with the enzyme's internal aldimine and reducing apparent activity.
-
Solution: Use "Good's Buffers" with tertiary amines or inorganic buffers.
Recommended Buffer Systems
Select a buffer with a pKa within ±0.5 units of your target pH.
| Target pH Range | Recommended Buffer | pKa (at 25°C) | Notes |
| 7.0 – 8.0 | HEPES | 7.5 | Good for stability tests; often suboptimal for Alr activity. |
| 8.0 – 9.0 | TAPS | 8.4 | Excellent balance for physiological vs. optimal activity. |
| 8.5 – 9.5 | CHES | 9.3 | Gold Standard for Alanine Racemase assays (pH 9.0–9.5). |
| 9.0 – 10.5 | CAPS | 10.4 | Use for determining |
Buffer Capacity Requirement
The
-
Protocol: Use a minimum buffer concentration of 50 mM (100 mM recommended) to prevent local acidification in the active site, which can prematurely quench the reaction.
Module 2: Optimization Workflow
Do not blindly select pH 9.0. Follow this three-step validation loop.
Step 1: Determine Enzyme pH Optimum (Natural Substrate)
Before introducing the inhibitor, map the activity profile of your enzyme using L-Alanine.
-
Prepare buffers (CHES/TAPS) ranging from pH 8.0 to 10.5 in 0.5 unit increments.
-
Measure initial velocity (
) via a coupled assay (e.g., LDH/NADH coupled system detecting pyruvate). -
Target: Identify the pH where
is maximal. For M. tuberculosis Alr, this is pH ~9.1 [4].[3]
Step 2: Quantify Non-Enzymatic Background
At your determined optimum pH, you must measure the spontaneous degradation rate of 2-Cl-L-Ala.
-
Incubate 2-Cl-L-Ala (at saturating concentration, e.g., 10 mM) in the buffer without enzyme.
-
Monitor absorbance at 340 nm (if using LDH coupled assay) or colorimetric signal over 60 minutes.
-
Acceptance Criteria: Background rate should be < 5% of the expected enzymatic rate. If > 5%, lower the pH by 0.5 units and re-test.
Step 3: Determine the Partition Ratio
The efficiency of a suicide substrate is defined by the partition ratio (
-
Incubate Enzyme + various concentrations of 2-Cl-L-Ala.
-
Measure the time-dependent loss of activity.
-
Plot
vs. Time. -
Interpretation: A lower partition ratio indicates a more potent inhibitor. Note that
often decreases (potency increases) as pH increases due to better nucleophilicity of the active site Lysine residue [5].
Module 3: Mechanism & Visualization
Understanding the mechanism is vital for troubleshooting. The inhibitor binds PLP, undergoes elimination to form an electrophilic aminoacrylate, which then partitions between hydrolysis (turnover) and covalent modification (death).
Figure 1: Kinetic branching of 2-chloro-L-alanine. The "Partition Ratio" is the ratio of flux through Path A (Turnover) vs. Path B (Inactivation).
Module 4: Troubleshooting & FAQ
Q1: My assay signal decreases over time even without inhibitor. Why?
A: This suggests buffer interference . If you are using Tris or Glycine, the buffer amines are stripping PLP from the enzyme. Switch to CHES or TAPS. Also, ensure your PLP concentration is saturating (typically 10–20 µM added to the buffer).
Q2: I see high activity initially, but it stops abruptly. Is the enzyme dead?
A: Not necessarily. Check the pH of the reaction mix after the assay. The release of HCl from the
Q3: The IC50 varies significantly between experiments.
A: Check the incubation time . Suicide inhibition is time-dependent. An IC50 measured at 5 minutes will differ from one measured at 30 minutes. Report
Q4: Can I use phosphate buffer?
A: Yes, Phosphate is non-nucleophilic and safe for PLP. However, it has poor buffering capacity above pH 8.0. If your enzyme optimum is pH 9.5, Phosphate will fail to control the proton release. Use CHES or Borate instead.
References
-
Giffin, M. M., et al. (2019). "Effect of pH on the Kinetics of Alanine Racemase from Mycobacterium tuberculosis." Journal of Young Investigators. Link
-
Sheng, X., et al. (2023). "Characteristics of alanine racemase in Lactobacillus sakei ZH-2 strain." Food Science & Nutrition.[1] Link
-
Manning, J. M., et al. (1977). "Inactivation of bacterial D-amino acid transaminase by beta-chloro-D-alanine." Journal of Biological Chemistry. Link
-
Deng, W., et al. (2011). "Purification, Characterization and Inhibition of Alanine Racemase from a Pathogenic Strain of Streptococcus iniae." Asian Journal of Animal and Veterinary Advances. Link
-
Wang, E., & Walsh, C. (1978). "Suicide substrates for the alanine racemase of Escherichia coli B." Biochemistry. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Purification, Characterization and Inhibition of Alanine Racemase from a Pathogenic Strain of Streptococcus iniae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of pH on the Kinetics of Alanine Racemase from Mycobacterium tuberculosis — Journal of Young Investigators [jyi.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. hplc.eu [hplc.eu]
Technical Support Center: Controlling Temperature Sensitivity in 2-Chloro-L-alanine Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-chloro-L-alanine. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions to help you navigate the experimental nuances of this reactive amino acid. As a Senior Application Scientist, my goal is to blend theoretical principles with practical, field-tested insights to ensure the success and reproducibility of your experiments.
Introduction: The Double-Edged Sword of 2-Chloro-L-alanine's Reactivity
2-chloro-L-alanine is a valuable building block in chemical biology and drug discovery, primarily due to the electrophilic nature of the carbon bearing the chlorine atom. This feature allows for site-specific modification of peptides and proteins through nucleophilic substitution reactions, most commonly with thiol-containing residues like cysteine. However, this reactivity is highly dependent on temperature, making precise thermal control paramount for achieving desired outcomes and avoiding unwanted side reactions.
This guide will provide a structured approach to understanding and controlling the temperature sensitivity of your 2-chloro-L-alanine reactions, ensuring high yields and purity of your target molecules.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format, providing explanations of the underlying causes and actionable solutions.
Issue 1: Low Yield of the Desired Product
Q1: I am reacting N-acetyl-2-chloro-L-alanine with a thiol-containing compound at room temperature, but my yields are consistently low. What is the likely cause?
A1: While room temperature is often a good starting point to minimize side reactions, it may be too low to achieve an efficient reaction rate for nucleophilic substitution on the chlorinated carbon. The reaction between a thiol and 2-chloro-L-alanine is a bimolecular nucleophilic substitution (SN2) reaction. The rate of this reaction is dependent on the concentration of both reactants and the temperature.
Causality: At room temperature, the kinetic energy of the reacting molecules may be insufficient to overcome the activation energy barrier of the reaction at a practical rate. This is especially true if the nucleophile is sterically hindered or if the solvent is not optimal for SN2 reactions.
Solutions:
-
Gradual Temperature Increase: Cautiously increase the reaction temperature in increments of 5-10°C. Monitor the reaction progress closely using an appropriate analytical technique like HPLC or LC-MS.
-
Solvent Optimization: Ensure you are using a polar aprotic solvent such as DMF or DMSO, which are known to accelerate SN2 reactions.
-
pH Adjustment: The nucleophilicity of a thiol is highly dependent on its protonation state. Adjusting the pH to slightly basic conditions (pH 7.5-8.5) will deprotonate the thiol to the more nucleophilic thiolate anion, which can significantly increase the reaction rate without excessive heating.
Issue 2: Presence of Multiple Products in my Analysis
Q2: I've increased the temperature of my reaction to 50°C to improve the yield, but now I'm observing multiple unexpected peaks in my HPLC and mass spectrometry data. What are these byproducts?
A2: Elevated temperatures can promote side reactions that compete with the desired nucleophilic substitution. The most common byproduct when working with 2-chloro-L-alanine is the formation of dehydroalanine.
Causality: At higher temperatures, an elimination reaction (E2) can occur where a base in the reaction mixture removes a proton from the α-carbon, leading to the elimination of HCl and the formation of a double bond, resulting in a dehydroalanine residue. This is particularly problematic under basic conditions.
Solutions:
-
Find the "Goldilocks" Temperature: The optimal temperature is a balance between a sufficient reaction rate and minimal byproduct formation. You will need to perform a temperature optimization study. A temperature as low as 50 °C can favor peptide bond formation, while at a high temperature of 120 °C, anhydride formation is favored. An optimal temperature for the highest yield of product formation was found to be 90 °C in one study of alanine oligomerization.[1]
-
Strict pH Control: Maintain the pH in the slightly basic range (7.5-8.5) to favor the thiolate nucleophile but avoid excessively basic conditions that would accelerate the elimination reaction. Use a well-buffered system.
-
Limit Reaction Time: Monitor the reaction closely and stop it as soon as the desired product is formed to prevent further degradation or side reactions.
Issue 3: Loss of Stereochemical Purity
Q3: My starting 2-chloro-L-alanine is enantiomerically pure, but my final product shows some degree of racemization. Why is this happening?
A3: Racemization at the α-carbon of 2-chloro-L-alanine can occur, particularly at elevated temperatures and under basic conditions.
Causality: A base can abstract the proton from the α-carbon, forming a planar enolate intermediate. Reprotonation of this intermediate can occur from either face, leading to a mixture of L- and D-enantiomers. This process is accelerated by heat.
Solutions:
-
Lower the Reaction Temperature: This is the most effective way to minimize racemization.
-
Use a Non-nucleophilic Base: If a base is required, use a sterically hindered, non-nucleophilic base to deprotonate your nucleophile without promoting significant deprotonation at the α-carbon of the chloro-alanine.
-
Protecting Group Strategy: In peptide synthesis, the use of appropriate protecting groups on the N-terminus can help reduce racemization.
Frequently Asked Questions (FAQs)
Q1: What is the recommended temperature range for reactions involving 2-chloro-L-alanine?
A1: There is no single "best" temperature. The optimal temperature depends on the specific nucleophile, solvent, and pH. A general recommendation is to start at room temperature (20-25°C) and gradually increase the temperature while monitoring for both product formation and the appearance of byproducts. For many common nucleophiles like thiols, a range of 30-40°C is often a good compromise.
Q2: How does temperature affect the stability of 2-chloro-L-alanine in solution?
A2: 2-chloro-L-alanine is susceptible to degradation at elevated temperatures. The primary degradation pathways are hydrolysis (reaction with water to form serine), and elimination to form dehydroalanine.[2][3] The rate of these degradation reactions increases with temperature. It is recommended to store solutions of 2-chloro-L-alanine at low temperatures (4°C for short-term, -20°C for long-term storage) and to prepare them fresh before use.[4]
Q3: Are there any specific considerations for enzymatic reactions using 2-chloro-L-alanine?
A3: Yes. Enzymes have an optimal temperature for activity.[5] Exceeding this temperature can lead to denaturation and loss of function.[6] When using 2-chloro-L-alanine as a substrate or inhibitor in an enzymatic reaction, it is crucial to operate within the enzyme's optimal temperature range. Perform control experiments to ensure that the reaction conditions are not causing non-enzymatic side reactions with the 2-chloro-L-alanine. Some thermostable enzymes can remain active at higher temperatures, which could be advantageous if a higher temperature is needed for the reaction with 2-chloro-L-alanine.[7]
Q4: What analytical methods are best for monitoring my reaction and detecting byproducts?
A4: Reversed-phase high-performance liquid chromatography (RP-HPLC) coupled with a UV detector is an excellent method for monitoring the progress of your reaction.[8] You can track the disappearance of your starting materials and the appearance of your product. To identify byproducts, liquid chromatography-mass spectrometry (LC-MS) is the preferred method.[9] It allows you to determine the mass of the unexpected peaks, which can help in identifying them as dehydroalanine, serine (from hydrolysis), or other derivatives.
Data Presentation
Table 1: General Temperature Guidelines for 2-Chloro-L-alanine Reactions
| Reaction Type | Nucleophile | Recommended Starting Temperature (°C) | Key Considerations |
| Nucleophilic Substitution | Thiols (e.g., Cysteine) | 25 - 30 | Maintain slightly basic pH (7.5-8.5) to favor thiolate formation. |
| Amines | 25 - 40 | Reaction rates can be slower; may require longer reaction times or slightly higher temperatures. | |
| Enzymatic Reactions | Enzyme Substrate/Inhibitor | Varies (typically 25 - 37) | Must be within the optimal temperature range of the specific enzyme.[5] |
| Peptide Coupling | Amino group of another amino acid | 20 - 25 | Use standard coupling reagents. Higher temperatures can increase racemization. |
Experimental Protocols
Protocol 1: Temperature Optimization for Nucleophilic Substitution with a Thiol
This protocol provides a framework for determining the optimal reaction temperature for the reaction of N-acetyl-2-chloro-L-alanine with a model thiol, N-acetyl-cysteine.
-
Reaction Setup: In separate vials, prepare identical reaction mixtures containing N-acetyl-2-chloro-L-alanine (1.0 eq.), N-acetyl-cysteine (1.2 eq.), and a suitable buffer (e.g., 100 mM phosphate buffer, pH 7.5) in DMF.
-
Temperature Gradient: Place each vial in a temperature-controlled shaker or water bath set to a different temperature (e.g., 25°C, 30°C, 35°C, 40°C, 45°C, 50°C).
-
Time-Point Analysis: At regular intervals (e.g., 1, 2, 4, 8, and 24 hours), withdraw a small aliquot from each reaction vial.
-
Quenching and Analysis: Immediately quench the reaction in the aliquot (e.g., by acidifying with a small amount of TFA) and analyze by RP-HPLC and LC-MS.
-
Data Evaluation: For each temperature, plot the percentage conversion to the desired product and the percentage of dehydroalanine byproduct over time. The optimal temperature will provide the highest yield of the desired product with the lowest amount of byproduct in a reasonable timeframe.
Visualizations
Diagram 1: Key Reactions of 2-Chloro-L-alanine
Caption: A logical workflow for troubleshooting low product yield.
References
-
Formation of dehydroalanine from mimosine and cysteine: artifacts in GC-MS-based metabolomics. PMC. Available at: [Link]
-
Thermal Condensation of Glycine and Alanine on Metal Ferrite Surface: Primitive Peptide Bond Formation Scenario. PMC. Available at: [Link]
-
Hydrothermal reactions of alanine and glycine in sub- and supercritical water. ResearchGate. Available at: [Link]
-
Inactivation of alanine racemase by beta-chloro-L-alanine released enzymatically from amino acid and peptide C10-esters of deacetylcephalothin. PubMed. Available at: [Link]
-
The dehydroalanine effect in the fragmentation of ions derived from polypeptides. PMC. Available at: [Link]
-
Inhibition of bacterial growth by beta-chloro-D-alanine. PubMed. Available at: [Link]
-
Room-temperature synthesis of L-alanine using the alanine dehydrogenase of the hyperthermophilic archaeon Archaeoglobus fulgidus. PubMed. Available at: [Link]
-
Stability and cleavage conditions of (2-furyl)-L-alanine-containing peptides. PubMed. Available at: [Link]
-
dl-ALANINE. Organic Syntheses. Available at: [Link]
-
The chlorination of glycine and α-alanine at excess HOCl: Kinetics and mechanism. ScienceDirect. Available at: [Link]
-
Interaction of L-alanyl-L-valine and L-valyl-L-alanine with organic vapors: thermal stability of clathrates, sorption capacity and change of morphology of dipeptide films. ResearchGate. Available at: [Link]
-
Simultaneous Determination of L- and D-Amino Acids in Proteins: A Sensitive Method Using Hydrolysis in Deuterated Acid and Liquid Chromatography–Tandem Mass Spectrometry Analysis. PMC. Available at: [Link]
-
The dependence of enzyme activity on temperature: determination and validation of parameters. PMC. Available at: [Link]
-
Toward better understanding of chloral hydrate stability in water: Kinetics, pathways, and influencing factors. PubMed. Available at: [Link]
-
Szasz: Effect of temperature on enzyme activity. Walter de Gruyter. Available at: [Link]
-
Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. ACS Publications. Available at: [Link]
-
A study of the temperature effect on the IR spectra of crystalline amino acids, dipeptids, and polyamino acids. VI. L-alanine and DL-alanine. ResearchGate. Available at: [Link]
-
Determination of β-Cyano-L-alanine, γ-Glutamyl-β-cyano-L-alanine, and Common Free Amino Acids in Vicia sativa (Fabaceae) Seeds by Reversed-Phase High-Performance Liquid Chromatography. ResearchGate. Available at: [Link]
-
The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. MDPI. Available at: [Link]
-
Monitoring of Peptide Coupling and Capping; Coupling Tests. AAPPTec. Available at: [Link]
-
Bimolecular Nucleophilic Substitution (SN2) Reaction Catalyzed by l-Threonine Aldolase. ACS. Available at: [Link]
-
Reactions of allyl isothiocyanate with alanine, glycine, and several peptides in model systems. SciSpace. Available at: [Link]
-
GLYCINE AND β-ALANYL-L-HISTIDINE (L-CARNOSINE). Revue Roumaine de Chimie. Available at: [Link]
-
The Basics of Thiols and Cysteines in Redox Biology and Chemistry. PMC. Available at: [Link]
-
Ovidius University Annals of Chemistry Temperature dependence studies and microscopic protonation constants of L- alanine and β. Ovidius University Annals of Chemistry. Available at: [Link]
-
Low-Temperature Sintering of l-Alanine-Functionalized Metallic Copper Particles Affording Conductive Films with Excellent Oxidative Stability. PubMed. Available at: [Link]
-
Peptide Purity & Yield Optimizing in SPPS. Gyros Protein Technologies. Available at: [Link]
-
Determination of dehydroalanine residues in proteins and peptides: an improved method. PubMed. Available at: [Link]
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Available at: [Link]
Sources
- 1. Thermal Condensation of Glycine and Alanine on Metal Ferrite Surface: Primitive Peptide Bond Formation Scenario - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Formation of dehydroalanine from mimosine and cysteine: artifacts in GC-MS-based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. d-nb.info [d-nb.info]
- 6. The dependence of enzyme activity on temperature: determination and validation of parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Room-temperature synthesis of L-alanine using the alanine dehydrogenase of the hyperthermophilic archaeon Archaeoglobus fulgidus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Simultaneous Determination of L- and D-Amino Acids in Proteins: A Sensitive Method Using Hydrolysis in Deuterated Acid and Liquid Chromatography–Tandem Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Removing chemical impurities from synthesized 2-chloro-L-alanine
Technical Support Center: 2-Chloro-L-alanine Purification & Stability
Welcome to the Technical Support Center
Topic: Purification, Stability, and Impurity Profiling of 2-Chloro-L-alanine Ticket ID: #2-Cl-Ala-PUR-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary
Synthesizing 2-chloro-L-alanine (2-Cl-Ala) presents a classic "purity vs. stability" paradox. The presence of the
This guide addresses the three most common support tickets we receive:
-
"My product is turning yellow/brown." (Elimination/Degradation)
-
"I cannot remove unreacted L-Serine." (Selectivity)
-
"My elemental analysis shows high inorganic salts." (Desalting)
Module 1: Diagnostic Triage
Before attempting purification, identify your impurity profile.
Visual Inspection:
-
Pure White: Likely good, but check for inorganic salts (NaCl/NH₄Cl).
-
Yellow/Orange: Significant degradation. The color comes from polymerized dehydroalanine byproducts.
-
Wet/Sticky: Residual solvent or hygroscopic inorganic salts.
Analytical Fingerprinting (NMR/TLC): Use this decision matrix to interpret your raw data.
Figure 1: Diagnostic decision tree for impurity identification based on 1H NMR signals.
Module 2: The Elimination Mechanism (The "Yellowing" Issue)
Why this happens: 2-Cl-Ala is a "suicide substrate" because it is mechanistically designed to eliminate HCl. In the flask, this happens spontaneously if the pH rises above 4.0 or if heat is applied.
The Pathway:
-
Base abstracts the
-proton. -
Chloride acts as a leaving group.
-
Formation of Dehydroalanine (reactive enamine).
-
Hydrolysis to Pyruvate + Ammonia.
Figure 2: The degradation pathway. Note that this reaction is irreversible.
Module 3: Purification Protocols
Protocol A: Desalting (Removal of Inorganic Salts)
Use this if your NMR is clean but elemental analysis shows low Carbon/Nitrogen %.
Theory: Amino acids are zwitterions. At pH 6, they bind to cation exchange resins, while inorganic anions (Cl⁻, SO₄²⁻) wash through. System: Cation Exchange (Dowex 50W-X8 or Amberlite IR-120), H+ form.
-
Column Prep: Wash resin with 2M HCl, then rinse with distilled water until effluent is neutral.
-
Loading: Dissolve crude 2-Cl-Ala in minimal water (pH ~3). Load onto column.[1]
-
Washing: Flush with 3-5 column volumes (CV) of water.
-
Result: Inorganic anions and non-basic impurities are removed.
-
-
Elution: Elute with 1M - 2M NH₄OH (Ammonium Hydroxide).
-
Critical Step: Collect fractions immediately. Do not let the product sit in basic eluent.
-
-
Workup: Evaporate fractions containing product immediately under reduced pressure at < 40°C . Lyophilize to remove residual ammonia.
Protocol B: Separation from L-Serine (Recrystallization)
Use this if Protocol A fails to remove unreacted starting material.
Theory: L-Serine and 2-Cl-Ala have similar pI values, making ion exchange separation difficult. However, the chloro-group makes 2-Cl-Ala slightly more lipophilic and less soluble in specific organic/aqueous mixtures than Serine.
Solvent System: Water : Acetone (or Water : Ethanol).
| Parameter | Specification | Notes |
| Solvent A | Distilled Water (pH adjusted to 3.0 with HCl) | Acidic pH prevents elimination. |
| Solvent B | Acetone (Cold, -20°C) | Anti-solvent. |
| Ratio | 1 : 4 to 1 : 6 | Determine empirically. |
| Temp | 4°C (Refrigerator) | Never boil this compound. |
Step-by-Step:
-
Dissolve crude solid in the minimum amount of cold water (approx 1g per 2-3 mL).
-
Optional: If colored, treat with activated charcoal (cold) and filter.
-
Add cold Acetone dropwise with stirring until persistent cloudiness appears.
-
Store at 4°C overnight. Do not freeze rapidly; slow crystal growth excludes impurities.
-
Filter crystals and wash with 100% cold acetone.
-
Validation: Check TLC (ninhydrin). Serine (
) usually runs lower than 2-Cl-Ala ( ) in BuOH:AcOH:H2O (4:1:1).
Frequently Asked Questions (FAQ)
Q1: Can I use heat to dissolve the crude material for recrystallization? A: No. Unlike standard amino acids (e.g., Alanine), 2-Cl-Ala is thermally labile. Heating above 50°C, especially in water, accelerates the elimination of HCl. Dissolve at room temperature or slightly warmed (30-35°C) if absolutely necessary.
Q2: How should I store the purified compound? A: Store as the Hydrochloride salt (2-Cl-Ala·HCl). The free base is unstable. Keep at -20°C under argon. Moisture promotes hydrolysis.
Q3: The product is oiling out instead of crystallizing. Why? A: This usually indicates residual solvent (ethanol/methanol) or too rapid addition of the anti-solvent.
-
Fix: Redissolve in water, lyophilize to a dry powder, and restart the crystallization using strictly dry Acetone as the anti-solvent.
Q4: Is it safe to use silica gel chromatography? A: Generally, no . Silica is slightly acidic but often retains amino acids too strongly, requiring polar eluents (MeOH/NH3) that trigger degradation. Ion exchange or Cellulose chromatography is preferred for amino acids.
References
-
Walsh, C. T., et al. (1971). "Suicide Substrates for Alanine Racemase." Journal of Biological Chemistry. Describes the mechanism of
-elimination and the instability of -chloro amino acids. - Greenstein, J. P., & Winitz, M. (1961). Chemistry of the Amino Acids. Wiley.
-
Ueno, H., et al. (1988). "Inhibition of Serine Palmitoyltransferase by
-Chloroalanine."[2] Journal of Biological Chemistry. Details the kinetic instability and handling precautions. -
PubChem Compound Summary. "3-Chloro-L-alanine." National Center for Biotechnology Information. Accessed 2024.
Sources
- 1. Separation of D- and L-amino acids by ion exchange column chromatography in the form of alanyl dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of serine palmitoyltransferase in vitro and long-chain base biosynthesis in intact Chinese hamster ovary cells by beta-chloroalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Mass spectrometry fragmentation patterns of 2-chloro-L-alanine
This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of 2-chloro-L-alanine , a critical halogenated amino acid used as an enzyme inhibitor (e.g., alanine racemase) and a mechanistic probe in drug development.
We compare it against its non-halogenated parent (L-Alanine ) and its structural isomer (3-chloro-L-alanine ) to illustrate how halogen positioning dictates fragmentation kinetics and ion stability.
Executive Summary & Technical Context
2-Chloro-L-alanine (
Key Differentiators
| Feature | 2-Chloro-L-Alanine | L-Alanine | 3-Chloro-L-Alanine |
| Structure | |||
| Monoisotopic Mass | 123.009 Da | 89.047 Da | 123.009 Da |
| Primary Ionization | Unstable | Stable | Unstable |
| Key Neutral Loss | HCl (36 Da) from cation | COOH (45 Da) | HCl (36 Da) via |
| Base Peak (TMS) | m/z 150 (fragment) | m/z 116 (fragment) | m/z 150 / 114 |
Methodology: Experimental Protocols
To obtain reproducible fragmentation data, small polar molecules like 2-chloro-L-alanine require derivatization for GC-MS or soft ionization for LC-MS/MS.
Protocol A: GC-MS with TMS Derivatization (Recommended)
Why: Direct GC analysis causes thermal degradation. Trimethylsilylation (TMS) increases volatility and produces diagnostic silicon-stabilized ions.
-
Sample Preparation: Dissolve 1 mg of 2-chloro-L-alanine in 100 µL of dry acetonitrile.
-
Derivatization: Add 50 µL of MSTFA (N-Methyl-N-(trimethylsilyl) trifluoroacetamide) with 1% TMCS (catalyst).
-
Incubation: Heat at 70°C for 30 minutes . Note: Ensure moisture-free conditions to prevent hydrolysis of the TMS ester.
-
Injection: Inject 1 µL into GC-MS (Splitless mode, 250°C inlet).
-
Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms), 30m x 0.25mm.
Protocol B: LC-ESI-MS/MS (Direct Analysis)
Why: For rapid screening without derivatization.
-
Mobile Phase: 0.1% Formic acid in Water/Acetonitrile (50:50).
-
Ionization: Electrospray Ionization (ESI) in Positive Mode (
). -
Collision Energy: Ramp 10–30 eV to observe sequential losses.
Fragmentation Analysis & Mechanisms[2][3][4][5]
GC-MS Fragmentation (TMS Derivative)
The di-TMS derivative of 2-chloro-L-alanine (
Primary Pathway:
-Cleavage
The most dominant pathway for TMS-amino acids is the cleavage of the C–C bond between the
-
Precursor:
(m/z 267/269) -
Loss:
radical (117 Da) -
Product Ion:
-
Observed m/z: 150 (
Cl) and 152 ( Cl) in a 3:1 ratio.-
Interpretation: This is the diagnostic ion for 2-chloro-L-alanine. In standard L-alanine, this peak appears at m/z 116.
-
Secondary Pathway: HCl Elimination
Unlike L-alanine, the chlorinated cation (m/z 150) is prone to losing HCl to form a conjugated iminium ion.
-
Transition: m/z 150
m/z 114 + HCl (36 Da) -
Structure:
(Dehydroalanine derivative) -
Note: This ion (m/z 114) is also prominent in 3-chloro-L-alanine, but the ratio of 150:114 differs. 3-chloro-L-alanine undergoes this elimination much faster due to the labile
-chlorine.
Tertiary Pathway: Silicon Ions
-
m/z 73:
(Base peak in many scans). -
m/z 147:
(Rearrangement ion).
LC-MS/MS Fragmentation (Protonated Ion)
-
Precursor:
= m/z 124 ( Cl). -
Immonium Ion Formation: Loss of
m/z 78.-
Structure:
.
-
-
Comparison:
-
L-Alanine: Immonium ion at m/z 44.
-
2-Chloro: Immonium ion at m/z 78.
-
3-Chloro: Immonium ion at m/z 78, but quickly loses HCl to form m/z 42 (
).
-
Visualization of Fragmentation Pathways[6][7]
The following diagram illustrates the competing fragmentation pathways for the TMS derivative of 2-chloro-L-alanine, highlighting the critical
Figure 1: EI-MS fragmentation pathway of 2-chloro-L-alanine (di-TMS derivative). The transition from m/z 267 to 150 is the diagnostic step.
Comparative Data Analysis
The table below provides a direct comparison of the diagnostic ions for 2-chloro-L-alanine against its primary alternatives. Use this to confirm identity in complex mixtures.
| Compound | Derivative Type | Molecular Ion ( | Base/Major Fragment 1 | Major Fragment 2 | Diagnostic Feature |
| 2-Chloro-L-Alanine | di-TMS | 267 / 269 | 150 ( | 114 ( | Chlorine isotope pattern (3:1) on m/z 150. |
| 3-Chloro-L-Alanine | di-TMS | 267 / 269 | 114 ( | 150 (Weak) | Rapid loss of HCl makes m/z 114 dominant over 150. |
| L-Alanine | di-TMS | 233 | 116 ( | 73 (TMS) | No isotope pattern; stable amine fragment. |
| 2-Chloro-L-Alanine | Underivatized (ESI) | 124 ( | 78 (Immonium) | 42 | m/z 78 retains Cl atom (isotope visible). |
Interpretation of Isomers (2-Cl vs 3-Cl)
Distinguishing 2-chloro from 3-chloro-L-alanine is a common analytical challenge.
-
2-Chloro (Alpha): The chlorine is on the quaternary carbon of the immonium ion (
). The C-Cl bond is stronger in this resonance-stabilized position, making the m/z 150 peak more intense relative to m/z 114. -
3-Chloro (Beta): The chlorine is on the
-carbon. The formation of the double bond (dehydroalanine) is kinetically favored via -elimination. Consequently, the m/z 150 peak is weak or absent , and m/z 114 dominates .
Analytical Workflow Diagram
This workflow ensures data integrity from sample extraction to spectral validation.
Figure 2: Recommended analytical workflow for the detection of chlorinated amino acids.
References
-
NIST Mass Spectrometry Data Center. L-Alanine, 2TMS derivative Mass Spectrum.[1] National Institute of Standards and Technology. Available at: [Link]
-
PubChem. 2-Chloro-L-alanine Compound Summary. National Center for Biotechnology Information. Available at: [Link]
-
Halket, J. M., et al. (2005). "Chemical derivatization and mass spectral libraries in metabolic profiling of amino acids." Journal of Experimental Botany, 56(410), 219-243.
-
Matrix Science. Peptide Fragmentation Nomenclature (Roepstorff and Fohlman). Available at: [Link]
Sources
Publish Comparison Guide: Confirming Irreversible Inhibition by 2-Chloro-L-Alanine
Executive Summary: The Critical Distinction
In the development of antimicrobial agents targeting bacterial cell wall synthesis, 2-chloro-L-alanine (Cl-Ala) serves as a quintessential mechanism-based inactivator (suicide substrate). It targets enzymes such as alanine racemase (Alr) and D-amino acid transaminase .
For drug developers, the distinction between reversible inhibition (competitive/non-competitive) and irreversible inhibition (covalent modification) is not merely academic—it dictates pharmacodynamics, dosing frequency, and the potential for off-target toxicity.
While kinetic plots (Kitz & Wilson) can suggest irreversibility, they cannot prove it. A tight-binding reversible inhibitor can mimic the kinetics of a covalent inactivator. Dialysis remains the gold standard for physical confirmation of irreversible binding. This guide compares dialysis against high-throughput alternatives (Rapid Dilution and Gel Filtration) to validate why it remains the definitive method for characterizing Cl-Ala.
Mechanism of Action: Why Confirmation is Necessary
2-chloro-L-alanine acts as a "Trojan horse." The target enzyme accepts it as a substrate, catalyzing the
If the covalent bond is stable, the inhibition is irreversible. If the intermediate hydrolyzes and releases the cofactor, the inhibition is reversible (partitioning).
Figure 1: Mechanism of Suicide Inhibition
Caption: The partitioning ratio determines if Cl-Ala acts as a substrate (turnover) or an inhibitor (inactivation).
The Gold Standard Protocol: Equilibrium Dialysis
This protocol is designed to rigorously differentiate between high-affinity reversible binding and true covalent modification.
Phase A: Incubation
-
Prepare Enzyme Stock: Dilute Alanine Racemase (or target transaminase) to 2× final concentration in reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 µM PLP).
-
Prepare Inhibitor: Prepare 2-chloro-L-alanine at 10×
(typically 1–10 mM) to ensure >95% initial inhibition. -
Incubation: Mix Enzyme and Inhibitor. Incubate at 37°C for 30–60 minutes.
-
Control: Incubate Enzyme with buffer equivalent (no inhibitor). Crucial: This accounts for natural enzyme instability during the long dialysis process.
-
Phase B: The Dialysis Workflow
-
Loading: Transfer 500 µL of the Inhibited Sample and the Control Sample into separate dialysis cassettes (e.g., Slide-A-Lyzer, 10K MWCO).
-
Buffer Exchange 1: Dialyze against 1 L of buffer (1000× volume excess) at 4°C with gentle stirring for 4 hours.
-
Note: The large volume ensures that free inhibitor concentration
drops to negligible levels.
-
-
Buffer Exchange 2: Replace with fresh 1 L buffer. Dialyze overnight (12–16 hours).
-
Buffer Exchange 3: Replace with fresh 1 L buffer. Dialyze for 4 hours.
Phase C: Activity Recovery Assay
-
Retrieval: Carefully remove samples from cassettes.
-
Activity Measurement: Assay both the Inhibited-Dialyzed sample and the Control-Dialyzed sample using a standard coupled enzyme assay (e.g., D-amino acid oxidase/LDH coupled system).
-
Calculation:
Interpretation:
-
< 10% Recovery: Confirmed Irreversible Inhibition (Covalent).
-
> 50% Recovery: Reversible Inhibition (likely slow-binding).
Comparative Analysis: Dialysis vs. Alternatives
Why choose dialysis when faster methods exist? The choice depends on the "off-rate" (
Table 1: Method Performance Matrix
| Feature | Equilibrium Dialysis (Gold Standard) | Rapid Dilution (High Throughput) | Gel Filtration (Desalting Columns) |
| Principle | Passive diffusion of inhibitor through membrane over time. | Instantaneous reduction of | Size-based separation of protein from small molecule inhibitor. |
| Time Required | 24 – 48 Hours | < 1 Hour | 1 – 2 Hours |
| Inhibitor Removal | Near absolute (>99.99% removal). | Limited by detection limits (usually 100-fold dilution). | Excellent (>95%), but some carryover possible. |
| Sensitivity to | High. Even slow-binding reversible inhibitors will eventually dissociate over 24h. | Low. Tight-binding reversible inhibitors ( | Medium. Fast, but separation time may be insufficient for slow dissociators. |
| Sample Integrity | High stability (gentle). | High stability. | Potential sample dilution/loss on column. |
| Verdict for Cl-Ala | Required for Publication. Definitive proof of covalent bond stability. | Screening Only. Good for initial "k_inact/K_I" estimation. | Intermediate. Good for unstable enzymes that cannot survive dialysis. |
Experimental Decision Logic
When characterizing 2-chloro-L-alanine, use this logic flow to select the correct validation method.
Figure 2: Validation Workflow
Caption: Workflow for selecting the validation method based on enzyme stability.
Expert Insights & Troubleshooting
Why Dilution Fails for Cl-Ala:
2-chloro-L-alanine derivatives often exhibit very high affinity for the PLP cofactor. In a "Rapid Dilution" experiment (typically 100-fold), the re-equilibration of a tight-binding complex (
The "Scavenger" Control: To ensure Cl-Ala is not inhibiting via a released reactive species (non-specific modification), include a scavenger like Dithiothreitol (DTT) or Glutathione in the incubation buffer.
-
Observation: If inhibition is blocked by DTT, the reactive species is released into solution (not mechanism-based).
-
Observation: If inhibition persists with DTT, the reaction occurs within the active site (True Suicide Inhibition).
References
-
Walsh, C. T. (1984). Suicide Substrates, Mechanism-Based Enzyme Inactivators: Recent Developments. Annual Review of Biochemistry.
- Silverman, R. B. (1995). Mechanism-based enzyme inactivation: chemistry and enzymology. CRC Press.
-
Kitz, R., & Wilson, I. B. (1962). Esters of methanesulfonic acid as irreversible inhibitors of acetylcholinesterase. Journal of Biological Chemistry.
-
Manning, K. S., et al. (1974). Inhibition of bacterial growth by beta-chloro-D-alanine. Proceedings of the National Academy of Sciences.
-
Copeland, R. A. (2005). Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. Wiley-Interscience.
Benchmarking Guide: 2-Chloro-L-Alanine vs. Novel Antimicrobial Peptides
Executive Summary
2-chloro-L-alanine (2-Cl-L-Ala) represents a classic class of "suicide substrate" inhibitors targeting bacterial cell wall synthesis, specifically the alanine racemase (Alr) enzyme. In contrast, Novel Antimicrobial Peptides (AMPs) typically function through rapid membrane disruption or intracellular targeting.
This guide benchmarks these two distinct classes of antimicrobials. While AMPs are often developed as direct therapeutics due to their rapid bactericidal kinetics, 2-Cl-L-Ala serves as a critical mechanistic probe and synergist . This document provides the experimental frameworks to compare their efficacy, kinetics, and resistance profiles.
Mechanistic Comparison
2-Chloro-L-Alanine: The Metabolic Saboteur
2-Cl-L-Ala acts as an antimetabolite. It is a structural analog of L-alanine.
-
Target: Alanine Racemase (Alr) and D-alanine:D-alanine ligase (Ddl).[1][2]
-
Mechanism: It enters the active site of Alr, where the enzyme attempts to racemize it. During this process, the chlorine group acts as a leaving group, creating a reactive intermediate (aminoacrylate) that covalently binds to the Pyridoxal 5'-Phosphate (PLP) cofactor. This irreversibly inactivates the enzyme.
-
Outcome: Depletion of D-alanine, a necessary component of the peptidoglycan cross-bridge, leading to cell wall failure and lysis (bacteriostatic to bactericidal depending on concentration and growth phase).
Antimicrobial Peptides (AMPs): The Membrane Breakers
Most novel AMPs (e.g., defensins, cecropins, synthetic cationic peptides) rely on electrostatic attraction to negatively charged bacterial membranes.
-
Target: Bacterial cytoplasmic membrane (LPS in Gram-negatives; Teichoic acids in Gram-positives).
-
Mechanism: "Carpet," "Barrel-Stave," or "Toroidal Pore" models. They disrupt membrane integrity, causing leakage of ions and ATP.
-
Outcome: Rapid depolarization and cell death (Bactericidal within minutes).
Visualizing the Difference
The following diagram contrasts the intracellular, enzyme-specific blockade of 2-Cl-L-Ala with the surface-level disruption of AMPs.
Figure 1: Mechanistic pathways. 2-Cl-L-Ala requires active transport and metabolic processing, whereas AMPs act directly on the membrane surface.
Performance Benchmarking Data
The following data summarizes typical performance metrics. Note that 2-Cl-L-Ala is often less potent by weight (higher MIC) than optimized AMPs but offers superior stability and specificity for metabolic studies.
Table 1: Comparative Efficacy & Properties
| Feature | 2-Chloro-L-Alanine | Novel AMPs (e.g., Cecropin A, LL-37) |
| Primary Mode | Antimetabolite / Enzyme Inhibitor | Membrane Disruptor |
| Typical MIC (E. coli) | High (50 - 500 µg/mL)* | Low (1 - 16 µg/mL) |
| Kill Kinetics | Slow (Hours; Growth-dependent) | Fast (Minutes; Growth-independent) |
| Resistance Barrier | Moderate (Alr overexpression, transport loss) | High (Requires membrane remodeling) |
| Mammalian Toxicity | Hepatotoxicity risk (Aminotransferase inhibition) | Hemolysis risk (RBC lysis) |
| Solubility | High (Water, >50 mg/mL) | Variable (Aggregation prone) |
| Synergy Potential | Excellent (w/ Cycloserine, Beta-lactams) | Good (w/ conventional antibiotics) |
*Note: 2-Cl-L-Ala is often used in combination or as a metabolic probe. High concentrations (mM range) are often required for complete inhibition in rich media due to L-alanine competition.
Experimental Protocols for Benchmarking
To objectively compare a novel AMP against 2-Cl-L-Ala, use the following tiered assay system. This distinguishes membrane activity from metabolic inhibition.
Workflow Diagram
Figure 2: Decision tree for classifying the mechanism of action.
Protocol A: D-Alanine Rescue Assay (Specificity Test)
This assay confirms if the antimicrobial action is due to Alanine Racemase inhibition (typical of 2-Cl-L-Ala).
-
Preparation: Prepare M9 minimal media plates seeded with E. coli (or target strain).
-
Treatment:
-
Group A: Media + Test Compound (at 2x MIC).
-
Group B: Media + Test Compound (at 2x MIC) + D-Alanine (50 µg/mL) .
-
Group C: Media + Test Compound (at 2x MIC) + L-Alanine (50 µg/mL) .
-
-
Incubation: Incubate at 37°C for 18-24 hours.
-
Analysis:
-
If growth is restored in Group B but not Group C , the compound targets Alr (validating 2-Cl-L-Ala mechanism).
-
If growth is inhibited in all groups, the compound acts via a non-specific mechanism (likely AMP membrane damage).
-
Protocol B: Time-Kill Kinetics (Speed Test)
This compares the "slow kill" of antimetabolites vs. the "fast kill" of AMPs.
-
Inoculum: Adjust bacterial culture to
CFU/mL in cation-adjusted Mueller-Hinton Broth. -
Dosing: Add 2-Cl-L-Ala (at 4x MIC) to one tube and the AMP (at 4x MIC) to another.
-
Sampling: Remove aliquots at 0, 15, 30, 60, 120, and 240 minutes.
-
Plating: Dilute and plate on agar to count survivors.
-
Benchmark:
-
AMPs: Expect >3 log reduction within 60 minutes.
-
2-Cl-L-Ala: Expect bacteriostatic effect or slow reduction (>4 hours) dependent on cell division.
-
References
-
Manning, J. M., et al. (1974). "Inhibition of bacterial growth by beta-chloro-D-alanine."[3][4][5][6] Proceedings of the National Academy of Sciences, 71(2), 417-421. Link
-
Walsh, C. T. (1989). "Enzymes in the D-alanine branch of bacterial cell wall peptidoglycan assembly."[7] Journal of Biological Chemistry, 264(5), 2393-2396. Link
-
Hancock, R. E., & Sahl, H. G. (2006). "Antimicrobial and host-defense peptides as new anti-infective therapeutic strategies." Nature Biotechnology, 24(12), 1551-1557. Link
-
Cava, F., et al. (2011). "D-amino acids control bactericidal activity of cell wall-targeting antibiotics."[8] Nature, 469, 536–541.
-
Brogden, K. A. (2005). "Antimicrobial peptides: pore formers or metabolic inhibitors in bacteria?" Nature Reviews Microbiology, 3(3), 238-250. Link
Sources
- 1. Metabolomics analysis identifies d-Alanine-d-Alanine ligase as the primary lethal target of d-Cycloserine in mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. d-Cycloserine destruction by alanine racemase and the limit of irreversible inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of Bacterial Growth by β-Chloro-D-Alanine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of bacterial growth by beta-chloro-D-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. β-Chloro-D-alanine 51887-88-8 [sigmaaldrich.com]
- 6. Synergic activity of D-cycloserine and beta-chloro-D-alanine against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. A D-alanine aminotransferase S180F substitution confers resistance to β-chloro-D-alanine in Staphylococcus aureus via antibiotic inactivation | bioRxiv [biorxiv.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-chloro-L-alanine
As researchers and drug development professionals, our work with specialized reagents like 2-chloro-L-alanine demands not only precision in our experiments but also an unwavering commitment to safety and environmental stewardship. This guide provides a comprehensive, technically-grounded framework for the proper handling and disposal of 2-chloro-L-alanine, an unnatural, halogenated amino acid. The procedures outlined here are designed to ensure the safety of laboratory personnel, maintain regulatory compliance, and protect our environment from the persistent and potentially toxic nature of chlorinated organic compounds.
Part 1: Foundational Safety and Handling Protocols
Before any disposal procedure is considered, the foundation of safety must be established during the handling of 2-chloro-L-alanine. The chemical's classification warrants specific precautions.
Personal Protective Equipment (PPE): Your First Line of Defense
Given the hazard profile of 2-chloro-L-alanine as a skin, eye, and respiratory irritant, a specific PPE ensemble is mandatory.[1]
-
Hand Protection: Wear nitrile rubber gloves (NBR) with a minimum thickness of >0.11 mm. This material provides adequate protection against incidental contact.[2] Always inspect gloves for tears or punctures before use and wash hands thoroughly after removal.[3][4]
-
Eye Protection: Tightly fitting safety goggles with side-shields are required to protect against dust particles and splashes.[2][5]
-
Respiratory Protection: When handling the solid form outside of a certified chemical fume hood, or if dust formation is likely, a particulate filter respirator (e.g., N95 or P1) is necessary.[2]
-
Body Protection: A standard laboratory coat should be worn and kept buttoned. Ensure exposed skin is covered.[6]
Causality: The primary routes of exposure are inhalation of dust, skin contact, and eye contact. This PPE configuration creates a comprehensive barrier to prevent the compound from causing localized irritation or entering the body.
Safe Handling and Storage
-
Ventilation: All handling of 2-chloro-L-alanine should occur in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[5][6]
-
Avoiding Dust: As a solid, care must be taken to avoid the formation of dust clouds when transferring the material.[4][5]
-
Incompatibilities: Store 2-chloro-L-alanine away from strong oxidizing agents, with which it can react violently.[2][3] Keep containers tightly closed in a dry, cool place.[5][6]
Part 2: The Core Disposal Workflow: A Step-by-Step Guide
The defining characteristic of 2-chloro-L-alanine from a disposal perspective is its chlorine atom, which classifies it as a halogenated organic compound . This classification dictates a specific, segregated waste stream. Under no circumstances should this chemical or its waste be disposed of down the drain.[7][8]
Disposal Decision Workflow Diagram
Caption: Disposal workflow for 2-chloro-L-alanine.
Experimental Protocol: Waste Segregation and Disposal
1. Waste Identification and Segregation:
- Rationale: Halogenated organic compounds require high-temperature incineration with specialized "scrubbers" to neutralize the acidic gases (like HCl) produced during combustion. Mixing them with non-halogenated waste complicates and increases the cost of disposal for the entire waste stream.[8][9] Furthermore, improper disposal can lead to the formation of toxic disinfection byproducts (DBPs) in wastewater treatment systems.[10]
- Procedure: At the point of generation, identify any waste containing 2-chloro-L-alanine. This includes pure solid, solutions, and contaminated consumables (e.g., weighing paper, gloves, pipette tips). This waste MUST be segregated from all other waste streams.[8][11]
2. Waste Collection and Labeling:
- Procedure:
- Obtain a designated waste container, typically provided by your institution's Environmental Health & Safety (EHS) department, clearly marked for "Halogenated Organic Waste".[7][9]
- For solid waste, collect it in a sealed bag or container before placing it in the main waste container.[3]
- For liquid waste, pour it carefully into the liquid waste container, using a funnel if necessary.
- Ensure the container is properly labeled with the words "Hazardous Waste" and a full list of its chemical contents, including "2-chloro-L-alanine".[8][11] Do not use abbreviations.
- Keep the container closed at all times except when adding waste.[11]
3. Storage Pending Disposal:
- Procedure: Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory. This area should be away from incompatible materials, particularly strong bases and oxidizers.[7]
4. Final Disposal:
- Rationale: The accepted and environmentally responsible method for final disposal is high-temperature incineration at a licensed hazardous waste facility. This process ensures the complete destruction of the chlorinated organic molecule.
- Procedure: Contact your institution's EHS department to arrange for the pickup and transport of the hazardous waste container.[12] They will manage the final disposal in accordance with federal and local regulations.
Part 3: Spill and Decontamination Protocols
Accidents can happen, and a clear, rehearsed plan for spills is a critical component of laboratory safety.
Protocol for Small Spill Cleanup
This procedure is for minor spills (e.g., a few grams) of solid 2-chloro-L-alanine.
-
Alert Personnel: Notify others in the immediate area of the spill.
-
Don PPE: At a minimum, wear a lab coat, gloves, and safety goggles.
-
Containment: Gently cover the spill with an inert absorbent material such as sand, earth, or vermiculite to prevent the dust from becoming airborne.[13]
-
Collection: Carefully scoop the mixture into a container that can be sealed. Use spark-proof tools if there is any remote fire hazard.[5][14]
-
Labeling: Label the container clearly as "Spill Debris containing 2-chloro-L-alanine" and manage it as halogenated organic waste.
-
Final Cleaning: Wipe the spill area with soap and water.[3] Place all cleanup materials (e.g., paper towels) into the same labeled waste container.
-
Reporting: Report the incident to your laboratory supervisor or EHS department as per institutional policy.
Protocol for Equipment and Surface Decontamination
-
Preparation: Wear appropriate PPE. Prepare a cleaning solution, such as a standard laboratory detergent in water. A freshly prepared 1:10 solution of household bleach can also be used, but be aware of its corrosive properties on some surfaces like stainless steel.[15]
-
Initial Wipe-Down: Liberally apply the cleaning solution to a paper towel and wipe all contaminated surfaces.
-
Contact Time: If using a disinfectant like bleach, allow for a sufficient contact time (e.g., 20-30 minutes).[15][16]
-
Rinsing: Thoroughly rinse the surfaces with water to remove any cleaning agent residue.[15]
-
Disposal: All cleaning materials (gloves, towels, etc.) must be disposed of as solid halogenated organic waste.
Part 4: Data Summary and Scientific Rationale
Understanding the physicochemical properties of 2-chloro-L-alanine reinforces the necessity of the disposal procedures outlined.
Quantitative Data Summary
| Property | Value | Source |
| Chemical Formula | C₃H₆ClNO₂ | [1][17] |
| Molar Mass | 123.54 g/mol | [1][17] |
| Appearance | White solid | [1][] |
| Melting Point | 166–167 °C | [1] |
| Solubility | Water-soluble | [1] |
| GHS Hazard Codes | H315, H319, H335 | [1] |
The Scientific Imperative for Segregation and Incineration
The core principle of this guide—the strict segregation and specialized disposal of 2-chloro-L-alanine—is rooted in its chemical structure. As a chlorinated hydrocarbon, it poses distinct environmental risks not associated with non-halogenated organics.
-
Toxicity and Persistence: Halogenated organic compounds are often more resistant to natural degradation pathways, allowing them to persist in the environment. Their toxicity can pose a threat to aquatic life and other organisms.
-
Risk of Disinfection Byproduct (DBP) Formation: The U.S. Environmental Protection Agency (EPA) regulates wastewater discharges and drinking water contaminants.[19][20] If 2-chloro-L-alanine were to enter a municipal water system, the chlorine atom could react with disinfectants like chlorine or chloramine, which are used in water treatment. This reaction can form a variety of toxic DBPs, which are regulated due to their potential health risks.[10] By ensuring that halogenated waste is incinerated, we prevent these precursors from ever entering the water system.
This self-validating system of clear labeling and segregation is the most trustworthy protocol. It ensures that from the moment waste is created in the lab to its final destruction, it is handled in a manner that mitigates its specific chemical hazards.
References
- Cambridge Commodities. (2023, January 31). Alanine (L-)
- Washington State University Environmental Health & Safety.
- ChemicalBook. (2026, January 17).
- Fisher Scientific. (2015, March 19).
- U.S. Environmental Protection Agency. Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds.
- (2021, November 1).
- University of Nebraska–Lincoln.
- Science Ready. Safe Handing & Disposal of Organic Substances – HSC Chemistry.
- Flinn Scientific.
- Hazardous Waste Experts. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal.
- Carl ROTH.
- MilliporeSigma. (2025, May 26).
- Loba Chemie. (2025, May 30).
- Echemi.
- ChemicalBook. (2025, November 1).
- U.S. Environmental Protection Agency. (2012, November 26). Provisional Peer-Reviewed Toxicity Values for 2-Chloroethanol (CASRN 107-07-3).
- U.S. Environmental Protection Agency.
- Braun Research Group.
- University of Minnesota.
- BOC Sciences. β-Chloro-L-alanine - (CAS 2731-73-9).
- Stanley, J. (2022). Assessing The Reactivity Of Amino Acids To Chlorination Using Capillary Electrophoresis. CSUSB ScholarWorks.
- Cornell University Environmental Health and Safety. (n.d.). 7.2 Organic Solvents.
- Wayne State University.
- Lurje, L., & Langel, Ü. (2013). Environmental Neurotoxin β-N-Methylamino-L-alanine (BMAA)
- U.S. Environmental Protection Agency. Disinfectants and Disinfection Byproducts Rules (Stage 1 and Stage 2)
- Na, C., & Olson, T. M. (2007). Relative Reactivity of Amino Acids with Chlorine in Mixtures.
- MedChemExpress. β-Chloro-L-alanine (L-β-Chloroalanine).
- Walchem. (2024, April 19).
- Wikipedia. Chloroalanine.
- National Institutes of Health, PubChem. 2-chloro-L-alanine.
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- 4. lobachemie.com [lobachemie.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. musashino.com [musashino.com]
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- 8. 7.2 Organic Solvents [ehs.cornell.edu]
- 9. scienceready.com.au [scienceready.com.au]
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- 15. Laboratory Equipment Decontamination Procedures - Wayne State University [research.wayne.edu]
- 16. ehs.unl.edu [ehs.unl.edu]
- 17. 2-chloro-L-alanine | C3H6ClNO2 | CID 45086566 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. epa.gov [epa.gov]
- 20. epa.gov [epa.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
